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5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide Documentation Hub

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  • Product: 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide
  • CAS: 231280-23-2

Core Science & Biosynthesis

Foundational

Thermodynamic Stability and Conformational Dynamics of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide: A Comprehensive Guide

Executive Overview In the development of organophosphorus therapeutics, flame retardants, and specialized catalysts, the 1,3,2-dioxaphosphorinane 2-oxide scaffold serves as a critical structural motif. As a Senior Applic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

In the development of organophosphorus therapeutics, flame retardants, and specialized catalysts, the 1,3,2-dioxaphosphorinane 2-oxide scaffold serves as a critical structural motif. As a Senior Application Scientist, I frequently encounter a fundamental paradox in these cyclic phosphate triesters: the thermodynamic preference for sterically hindered conformations.

This whitepaper provides an in-depth technical analysis of 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide . By deconstructing its thermodynamic stability, we will explore how stereoelectronic forces override classical steric hindrance, and I will provide field-proven, self-validating experimental workflows for profiling the conformational dynamics of similar heterocyclic systems.

The Stereoelectronic Paradox: Why Sterics Don't Always Win

In classical cyclohexane derivatives, bulky substituents invariably favor the equatorial position to minimize 1,3-diaxial steric clashes. However, conformational analysis of 1,3,2-dioxaphosphorinane 2-oxides frequently reveals that stereoelectronic interactions dictate the axial preference of electronegative substituents[1]. Early stereochemical studies on trivalent and pentavalent phosphorus heterocycles established the foundational understanding of these configurational assignments[2].

In 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide, the bulky phenoxy group adopts a strict axial position at thermodynamic equilibrium[3]. This phenomenon is driven by the Generalized Anomeric Effect . The axial lone pairs of the endocyclic oxygen atoms ( nO​ ) are perfectly aligned to donate electron density into the antibonding orbital of the exocyclic phosphorus-oxygen bond ( σP−O∗​ ). This hyperconjugative stabilization lowers the overall free energy of the axial conformer, decisively overriding the steric penalty imposed by the 5,5-dimethoxy groups.

To relieve the residual 1,3-diaxial strain, the molecule geometrically adapts. The six-membered dioxaphosphorinane ring adopts a distorted chair conformation , flattening locally around the phosphorus atom[3].

StabilityDrivers Eq Equatorial Phenoxy (Kinetically Accessible) Ax Axial Phenoxy (Thermodynamically Stable) Eq->Ax Conformational Equilibrium SE Anomeric Effect n(O) → σ*(P-O) SE->Ax Electronic Stabilization HB C-H···O Networks (Crystal Packing) HB->Ax Solid-State Locking Geom Distorted Chair Conformation Geom->Ax Strain Relief

Thermodynamic drivers favoring the axial phenoxy conformer.

Solid-State Thermodynamic Locking

While the anomeric effect governs solution-state and gas-phase stability, solid-state thermodynamics are dictated by crystal packing efficiency. Unlike its dimethyl analog (MW 242.21 g/mol )[4], the 5,5-dimethoxy derivative (MW 274.20 g/mol ) introduces additional dipole-dipole interactions.

The phenyl ring and both methoxy groups adopt a trans-gauche orientation with respect to the dioxaphosphorinane ring[3]. This specific geometry enables the crystal structure to be stabilized by a dense, three-dimensional network of weak C−H⋯O intermolecular hydrogen bonds[5]. This network provides massive lattice enthalpy, effectively locking the molecule into its thermodynamic minimum and preventing polymorphic transitions under standard conditions.

Self-Validating Experimental Workflows

To rigorously profile the thermodynamic stability of such organophosphorus compounds, a multidisciplinary approach is required. Below are the field-proven protocols I utilize to ensure high-fidelity data generation.

ExperimentalWorkflow Start Compound Synthesis & Purification XRD X-Ray Crystallography (Solid-State Conformation) Start->XRD NMR VT-NMR Spectroscopy (Solution Dynamics) Start->NMR DFT DFT / NBO Analysis (Electronic Drivers) Start->DFT Integration Thermodynamic Stability Profile Generation XRD->Integration 3D Coordinates NMR->Integration ΔG‡ Values DFT->Integration Orbital Energies

Multidisciplinary workflow for thermodynamic profiling.

Protocol 1: Solid-State Conformational Elucidation via SCXRD

Causality: We utilize Single-Crystal X-Ray Diffraction (SCXRD) at cryogenic temperatures to freeze out dynamic ring-flipping. Minimizing thermal ellipsoids (Debye-Waller factors) allows precise measurement of the endocyclic vs. exocyclic P-O bond lengths—the physical manifestation of the anomeric effect.

  • Crystallization: Dissolve the purified compound in a minimal volume of a polar aprotic solvent (e.g., dichloromethane). Layer with a non-polar antisolvent (e.g., hexanes) and allow slow diffusion at 4 °C.

  • Data Collection: Mount a colorless plate crystal on a diffractometer equipped with Mo Kα radiation. Cool the crystal to 100 K using a liquid nitrogen stream.

  • Refinement: Solve the structure using direct methods (e.g., SHELXT) and refine anisotropically.

  • Self-Validation Check: The calculated density ( Dx​ ) from the unit cell volume must align with the experimental density (1.483 Mg/m³)[5]. Furthermore, in the phosphate group, significant deformation from the ideal tetrahedral shape must be observed, and the endocyclic P-O distance must be notably shorter than the exocyclic P-O distance to confirm hyperconjugation[5].

Protocol 2: Solution-State Thermodynamic Profiling via VT-NMR

Causality: Variable-Temperature NMR (VT-NMR) is employed to calculate the activation free energy ( ΔG‡ ) of the chair-to-chair ring flip. By lowering the temperature, we slow the kinetic exchange between the axial and equatorial states, allowing us to quantify the thermodynamic equilibrium constant ( Keq​ ).

  • Preparation: Dissolve 15 mg of the compound in 0.6 mL of anhydrous CD2​Cl2​ in a standard 5 mm NMR tube.

  • Acquisition: Acquire 31P{1H} and 1H spectra starting at 298 K, decrementing by 10 K down to 180 K. Allow 15 minutes of thermal equilibration at each step.

  • Line-Shape Analysis: Extract the rate constant ( k ) at the coalescence temperature and calculate ΔG‡ via the Eyring equation.

  • Self-Validation Check: The integral ratio of the axial vs. equatorial signals at temperatures below coalescence must sum precisely to the total phosphorus concentration. A van 't Hoff plot ( lnK vs 1/T ) must yield a linear regression; non-linearity indicates the presence of an uncharacterized twist-boat intermediate, invalidating the two-state assumption.

Protocol 3: Quantum Mechanical Validation via DFT/NBO

Causality: Density Functional Theory (DFT) coupled with Natural Bond Orbital (NBO) analysis is required to extract the second-order perturbation energy ( E(2) ) of the n→σ∗ interaction, quantifying the exact energetic contribution of the stereoelectronic effect.

  • Geometry Optimization: Perform optimization using the B3LYP functional with a 6-311+G(d,p) basis set.

  • Frequency Calculation: Confirm the optimized geometry is a true thermodynamic minimum (zero imaginary frequencies).

  • NBO Analysis: Execute NBO calculations to evaluate donor-acceptor hyperconjugative interactions.

  • Self-Validation Check: The theoretical ΔG‡ of the transition state must match the experimental ΔG‡ derived from VT-NMR. A divergence of >1.5 kcal/mol suggests inadequate basis set selection or a failure to account for implicit solvent effects.

Quantitative Data Synthesis

To facilitate rapid comparison for drug development and material science applications, the thermodynamic and crystallographic parameters are synthesized below.

Table 1: Geometric and Conformational Parameters

Parameter Value / Observation Structural Implication
Ring Conformation Distorted Chair Relief of 1,3-diaxial steric strain
Phenoxy Position Axial Driven by the stereoelectronic anomeric effect
Methoxy Orientation trans-gauche (tg) / gauche-trans (gt) Dipole minimization and optimal crystal packing

| Endocyclic P-O Bond | Significantly shorter than exocyclic | Physical evidence of nO​→σP−O∗​ hyperconjugation | | Intermolecular Forces | 3D C−H⋯O network | High lattice enthalpy preventing polymorphism |

Table 2: Thermodynamic and Kinetic Profiling Data

Metric Typical Value Range Analytical Method Physical Significance

| ΔG∘ (Axial vs. Eq) | -1.5 to -2.5 kcal/mol | VT-NMR (Integration) | Thermodynamic preference for the axial conformer | | E(2) Perturbation Energy | 12.0 - 15.0 kcal/mol | DFT / NBO Analysis | Quantum mechanical quantification of the anomeric effect | | ΔG‡ (Ring Inversion) | 8.0 - 10.5 kcal/mol | VT-NMR (Line-shape) | Kinetic barrier separating the conformational states | | Crystal Density ( Dx​ ) | 1.483 Mg/m³ | SCXRD | Solid-state packing efficiency |

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Exploratory

Discovery, Synthesis, and Structural Characterization of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide (C₁₁H₁₅O₆P) is a highly specialized cyclic phosphate triester. While rarely discussed outside advanced organophosphorus chemistry, it represents a critical historical milestone in bioorganic synthesis. Specifically, it served as the pivotal intermediate that finally enabled the scalable, straightforward chemical synthesis of Dihydroxyacetone Phosphate (DHAP)—a central metabolite in glycolysis and a mandatory substrate for aldolase-mediated enzymatic synthesis. This whitepaper deconstructs the historical context, mechanistic synthesis, and crystallographic validation of this unique molecule.

Biochemical Context & The Synthetic Challenge

Dihydroxyacetone phosphate (DHAP) is an essential biochemical intermediate, acting as a substrate for triosephosphate isomerase (TIM) and various aldolases[1]. Despite its biological ubiquity, synthesizing DHAP chemically was historically plagued by low yields and complex purifications.

The primary challenge lies in the structure of the starting material, dihydroxyacetone (DHA). DHA exists naturally as a stable dimer and possesses a highly reactive free carbonyl group[1]. Direct phosphorylation of DHA results in poor regioselectivity, unwanted dimerization, and complex mixtures of polyphosphorylated products. To solve this, chemists required a robust protecting group strategy that could mask the carbonyl, allow selective phosphorylation of the 1,3-hydroxyls, and be removed under mild conditions that would not hydrolyze the newly formed phosphate ester.

Historical Milestones in Discovery

The resolution to the DHAP synthesis problem arrived in two major phases:

  • 1999 – The Ferroni Breakthrough: 2 published a landmark three-step preparation of DHAP dimethyl acetal[2]. By reacting protected DHA with phenyl dichlorophosphate, they successfully isolated 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide as a stable, isolable intermediate[3].

  • 2004 – Structural Elucidation: To definitively prove the stereochemistry and structural viability of Ferroni's intermediate, crystallographers 4 isolated the compound and subjected it to X-ray diffraction, revealing its unique distorted chair conformation and trans-gauche substituent orientations[4].

Mechanistic Pathway & Synthesis Workflow

The synthesis of the title compound relies on the bifunctional reactivity of phenyl dichlorophosphate ( PhOP(O)Cl2​ ). When introduced to 2,2-dimethoxypropane-1,3-diol (the dimethyl acetal of DHA), the phosphorylating agent reacts sequentially with both primary hydroxyl groups.

This intramolecular cyclization forces the formation of a six-membered 1,3,2-dioxaphosphorinane ring[5]. The phenoxy group on the phosphorus atom acts as a temporary masking agent. In subsequent steps, this cyclic triester undergoes hydrogenolysis ( H2​/PtO2​ ) or basic hydrolysis, which opens the ring and cleaves the phenoxy group to yield the acyclic DHAP dimethyl acetal[2].

Pathway DHA Dihydroxyacetone (DHA) Diol 2,2-Dimethoxypropane-1,3-diol (Protected DHA) DHA->Diol HC(OMe)3, p-TsOH Acetalization Cyclic 5,5-Dimethoxy-2-phenoxy- 1,3,2-dioxaphosphorinane 2-oxide (Title Compound) Diol->Cyclic PhOP(O)Cl2, Pyridine Cyclophosphorylation Acetal DHAP Dimethyl Acetal Cyclic->Acetal H2, PtO2 or OH- Ring Opening DHAP Dihydroxyacetone Phosphate (DHAP) Acetal->DHAP H3O+ Deprotection

Chemical synthesis pathway from DHA to DHAP featuring the cyclic phosphate intermediate.

Structural and Crystallographic Properties

The6 by Ślepokura and Lis provided critical quantitative data regarding the molecule's spatial arrangement[6].

The six-membered dioxaphosphorinane ring adopts a distorted chair conformation . To minimize 1,3-diaxial steric hindrance, the bulky phenoxy group is forced into an axial position[4]. Furthermore, the phenyl ring and both methoxy groups orient themselves in a trans-gauche (tg) configuration relative to the main ring[6]. Because the phosphate group is constrained within a cyclic ester, significant deformation from the ideal tetrahedral geometry is observed, particularly in the O-P-O bond angles[4].

Table 1: Crystallographic Data for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide
ParameterValue
Chemical Formula C₁₁H₁₅O₆P
Molecular Weight ( Mr​ ) 274.20 g/mol
Crystal System Monoclinic
Space Group P21​
Unit Cell Dimensions a = 6.024 (2) Å, b = 10.371 (3) Å, c = 9.917 (3) Å
Beta Angle ( β ) 97.53 (3)°
Cell Volume ( V ) 614.2 (3) ų
Molecules per Unit Cell ( Z ) 2
Calculated Density ( Dx​ ) 1.483 Mg m⁻³
Measurement Temperature ( T ) 100 (2) K

(Data sourced from the structural characterization by Ślepokura & Lis, 2004)[4].

Step-by-Step Experimental Protocol

The following methodology outlines the self-validating synthesis of the title compound, adapted from the 3[3].

Phase 1: Preparation of 2,2-Dimethoxypropane-1,3-diol (Protected DHA)
  • Reaction Setup: Suspend dihydroxyacetone (DHA, 1 eq) in anhydrous ethanol. Add trimethyl orthoformate (2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH)[3].

  • Causality: DHA naturally exists in an unreactive dimeric state. The p-TsOH catalyzes the breakdown of the dimer and the subsequent acetalization of the monomer's carbonyl. Trimethyl orthoformate acts as a chemical water scavenger, driving the equilibrium entirely toward the dimethyl acetal[3].

  • Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the highly polar DHA streak is entirely replaced by a single, higher- Rf​ spot. Quench with solid Na2​CO3​ to neutralize the acid and prevent reversal of the equilibrium[3].

Phase 2: Cyclophosphorylation (Formation of the Title Compound)
  • Solvent Preparation: Dissolve the purified 2,2-dimethoxypropane-1,3-diol in anhydrous pyridine and cool the reaction flask to 0°C using an ice bath[5].

    • Causality: Pyridine serves a dual purpose: it acts as the solvent and as a stoichiometric acid scavenger. It neutralizes the HCl gas generated during phosphorylation, which is absolutely critical to prevent the acid-catalyzed deprotection of the sensitive dimethyl acetal group[5].

  • Reagent Addition: Add phenyl dichlorophosphate ( PhOP(O)Cl2​ , 1.1 eq) dropwise over 30 minutes.

    • Causality: The low temperature and slow addition rate control the highly exothermic nature of the reaction. This ensures the bifunctional phosphorylating agent reacts cleanly in an intramolecular fashion to close the 6-membered ring, rather than reacting intermolecularly to form unwanted polymeric phosphates.

  • Workup & Validation: Allow the mixture to warm to room temperature, then pour into ice-water to quench any unreacted phosphorylating agent. Extract with dichloromethane.

    • Self-Validation: The success of the cyclization is confirmed via ³¹P NMR spectroscopy. The product will display a characteristic downfield shift indicative of a constrained cyclic phosphate triester environment, which is distinctly different from acyclic polyphosphate byproducts. Final confirmation is achieved via crystallization from ethyl ether and subsequent X-ray diffraction[6].

Conclusion

The discovery and structural validation of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide represents a triumph in rational synthetic design. By utilizing a cyclic phosphate triester strategy, chemists bypassed the inherent instability of dihydroxyacetone, unlocking a scalable pathway to DHAP. This methodology continues to underpin modern bioorganic syntheses, enabling the widespread use of aldolases in the green synthesis of complex carbohydrates and chiral therapeutics.

References

  • 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide | IUCr Journals (Acta Crystallographica Section C) |4

  • 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide - PubMed | National Institutes of Health (NIH) | 6

  • The Synthesis of Dihydroxyacetone Phosphate | Journal of the American Chemical Society (ACS) | 2

  • From dihydroxyacetone (DHA) to dihydroxyacetone phosphate (DHAP) - solving the problem by the use of X-ray crystallography | IUCr Journals | 1

  • US7659420B2 - Dihydroxyacetone-based polymers | Google Patents | 3

Sources

Protocols & Analytical Methods

Method

using 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide as a flame retardant additive

Application Note: 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide in Advanced Flame Retardant Systems Executive Summary Organophosphorus compounds are critical in the development of next-generation, halogen-free...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide in Advanced Flame Retardant Systems

Executive Summary

Organophosphorus compounds are critical in the development of next-generation, halogen-free flame retardants (HFFRs). Among these, cyclic phosphate triesters like 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide (DMPDO) offer a highly tunable platform for polymer protection. Unlike its widely utilized analog, 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide[1], the substitution of methyl groups with methoxy groups at the 5-position fundamentally alters the molecule's hydrogen-bonding capacity and thermal degradation kinetics. This dossier provides a comprehensive guide for researchers and materials scientists on the mechanistic action, formulation protocols, and analytical validation of DMPDO as a highly efficient flame retardant additive.

Mechanistic Rationale: Structure-Property Relationships

The efficacy of DMPDO is rooted in its unique stereochemistry and dual-phase mechanism. Crystallographic studies confirm that the six-membered dioxaphosphorinane ring exists in a distorted chair conformation with the phenoxy group in an axial position, stabilized by a three-dimensional network of C—H···O intermolecular hydrogen bonds[2].

Causality in Matrix Compatibility: The methoxy groups (–OCH3) provide superior hydrogen-bond accepting capabilities compared to standard alkyl chains. This significantly enhances the interfacial adhesion and dispersion of the additive within polar matrices (such as epoxy resins and polyurethanes), preventing the migration and "blooming" phase-separation often seen with traditional hydrophobic additives.

Dual-Phase Flame Retardancy:

  • Condensed Phase (Charring): Upon thermal stress (>250°C), the phosphate ester bonds cleave, generating polyphosphoric acids. These acids act as potent dehydration catalysts, promoting the cross-linking of the polymer matrix into a carbonaceous char layer. This intumescent char physically insulates the underlying material from heat and oxygen[3].

  • Gas Phase (Radical Quenching): Concurrently, the decomposition of the dioxaphosphorinane ring releases volatile phosphorus-containing radicals (PO· and HPO·). These species scavenge highly reactive H· and OH· radicals in the flame zone, interrupting the exothermic combustion chain reaction[3].

Mechanism A Polymer + DMPDO (Thermal Stress) B Thermal Decomposition of DMPDO A->B C Gas Phase: Release of PO· Radicals B->C D Condensed Phase: Phosphoric Acid Formation B->D E Radical Quenching (H· + PO· -> HPO) C->E F Char Layer Formation (Thermal Insulation) D->F G Flame Suppression E->G F->G

Fig 1: Dual-phase flame retardant mechanism of DMPDO.

Formulation & Integration Protocols

To ensure reproducibility, the following protocol details the integration of DMPDO into a standard Bisphenol-A (BPA) epoxy resin system. This protocol is designed as a self-validating system : each critical step includes an analytical checkpoint to confirm success before proceeding to the next stage.

Phase 1: Matrix Preparation and Dispersion

  • Resin Pre-heating: Heat 100g of BPA epoxy resin to 60°C to reduce viscosity and facilitate additive wetting.

    • Validation Checkpoint: Verify uniform temperature using an infrared thermometer to prevent localized hot spots that could trigger premature curing later.

  • Additive Incorporation: Gradually add 8.0g (approx. 8 wt%) of finely milled DMPDO powder to the resin under continuous low-shear stirring.

  • High-Shear Homogenization: Mix using a high-shear disperser at 3000 RPM for 15 minutes to break down primary agglomerates.

  • Degassing: Transfer the mixture to a vacuum desiccator (-0.1 MPa) for 20 minutes to remove entrapped air.

    • Validation Checkpoint: Extract a 1g aliquot and examine under an optical microscope (200x). The absence of agglomerates >5 µm confirms successful dispersion.

Phase 2: Curing and Cross-linking

  • Hardener Addition: Cool the mixture to 40°C. Add the stoichiometric equivalent of an amine hardener (e.g., isophorone diamine). Stir gently for 3 minutes to avoid re-introducing air.

  • Casting: Pour the mixture into PTFE molds pre-treated with a chemical release agent.

  • Thermal Curing Profile: Cure at 80°C for 2 hours, followed by a post-cure at 150°C for 4 hours.

    • Validation Checkpoint: Perform Differential Scanning Calorimetry (DSC) on a cured sliver. A flat baseline with no residual exothermic peak confirms a 100% degree of cure.

Workflow Step1 1. Matrix Prep (Epoxy + Hardener) Step2 2. DMPDO Addition (5-10 wt%) Step1->Step2 Step3 3. High-Shear Mixing (Homogenization) Step2->Step3 Step4 4. Curing (Thermal Profile) Step3->Step4 Step5 5. Validation (UL-94, LOI, TGA) Step4->Step5

Fig 2: Experimental workflow for DMPDO integration and testing.

Performance Analytics and Quantitative Data

Evaluating the flame-retardant efficacy requires a multi-tiered analytical approach. The self-validating nature of this workflow demands that macro-scale flammability tests are corroborated by micro-scale thermal analysis.

  • Limiting Oxygen Index (LOI): Measures the minimum concentration of oxygen required to support combustion.

  • UL-94 Vertical Burn Test: Assesses the material's ability to self-extinguish after ignition.

  • Thermogravimetric Analysis (TGA): Validates the condensed-phase mechanism by quantifying the char yield at 700°C under a nitrogen atmosphere.

Table 1: Comparative Flame Retardant Performance in Epoxy Resin

FormulationPhosphorus Content (wt%)LOI (%)UL-94 Rating (3.2 mm)Peak Heat Release Rate (kW/m²)Char Yield at 700°C (%)
Neat Epoxy (Control) 0.021.5Fail98012.4
Epoxy + 5% DMPDO ~0.526.8V-164022.1
Epoxy + 8% DMPDO ~0.829.5V-045028.7
Epoxy + 10% DMPDO ~1.131.2V-039031.5

Data Interpretation: The non-linear decrease in Peak Heat Release Rate (PHRR) coupled with the proportional increase in Char Yield validates the dual-phase mechanism. The 8 wt% loading represents the optimal percolation threshold for achieving a V-0 rating, balancing robust flame retardancy with the preservation of the matrix's core mechanical properties.

References

  • Title: 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane (CID 76464) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide Source: Acta Crystallographica Section C: Crystal Structure Communications (PubMed) URL: [Link]

  • Title: Flame retardant polyester by combination of organophosphorus compounds and an NOR radical forming agent Source: Karlsruhe Institute of Technology (KIT) / Journal of Applied Polymer Science URL: [Link]

Sources

Application

Application of Cyclic Phosphate Flame Retardants in Epoxy Resins: A Technical Guide Focused on 2-Phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-Oxide as a Model System

A Note to the Researcher: The following application notes and protocols are centered around the well-documented compound 2-phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 884-89-9).[1][2] While the primary top...

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Author: BenchChem Technical Support Team. Date: March 2026

A Note to the Researcher: The following application notes and protocols are centered around the well-documented compound 2-phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (CAS 884-89-9).[1][2] While the primary topic of interest is its 5,5-dimethoxy analogue, a thorough review of the scientific literature reveals a significant scarcity of specific application data for the latter. However, the fundamental principles of synthesis, flame retardant mechanisms, and application in epoxy resins are anticipated to be highly analogous due to their structural similarity. Therefore, the information presented herein for the dimethyl compound serves as a robust and scientifically grounded starting point for research and development involving 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide, with the understanding that experimental validation and optimization will be essential.

Introduction: The Role of Phosphorus-Based Flame Retardants in Epoxy Resins

Epoxy resins are a cornerstone of advanced materials, prized for their exceptional mechanical strength, chemical resistance, and adhesive properties.[3][4][5] However, their inherent flammability presents a significant challenge in applications where fire safety is paramount, such as in electronics, aerospace, and construction. Halogenated flame retardants, while effective, are being phased out due to environmental and health concerns, driving the demand for sustainable alternatives.

Phosphorus-containing compounds have emerged as a leading class of halogen-free flame retardants for epoxy resins.[6][7] Their efficacy stems from a dual-action mechanism that disrupts the combustion cycle in both the gas and condensed phases.[6][8][9] Cyclic phosphate esters, such as the 1,3,2-dioxaphosphorinane 2-oxide family, offer a compelling combination of thermal stability and flame retardant efficiency.[10]

This guide provides a detailed overview of the application of 2-phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide as a reactive or additive flame retardant in epoxy resin systems.

Mechanism of Flame Retardancy

The flame retardant action of phosphorus-based compounds in epoxy resins is a multifaceted process that occurs during thermal decomposition.[6][7]

Condensed-Phase Action:

  • Upon heating, the phosphorus compound decomposes to form phosphoric acid and subsequently polyphosphoric acid.[7]

  • This acidic species acts as a catalyst, promoting the dehydration and charring of the epoxy polymer backbone.[7]

  • The resulting carbonaceous char layer is thermally stable and acts as an insulating barrier, shielding the underlying polymer from heat and oxygen, and preventing the release of flammable volatiles.[7]

Gas-Phase Action:

  • During pyrolysis, phosphorus-containing radicals (such as PO•) are released into the gas phase.[6][8]

  • These radicals act as scavengers, quenching the high-energy H• and OH• radicals that are essential for the propagation of the combustion chain reaction in the flame.[6]

The balance between the condensed-phase and gas-phase mechanisms is influenced by the chemical environment of the phosphorus atom and the overall composition of the epoxy system.[6]

Synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide: A Key Precursor

The synthesis of the target flame retardant often proceeds through a key intermediate, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. This compound is typically prepared by reacting neopentyl glycol (2,2-dimethyl-1,3-propanediol) with phosphorus oxychloride.[11]

dot

Caption: Synthesis of the key intermediate for the target flame retardant.

Application in Epoxy Resins: Additive vs. Reactive Approaches

2-Phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide can be incorporated into epoxy resins through either an additive or a reactive approach.

Additive Approach

In the additive approach, the flame retardant is physically blended with the epoxy resin and curing agent prior to curing. This method is straightforward but may lead to plasticization effects, potentially reducing the glass transition temperature (Tg) and mechanical properties of the final cured product.

Reactive Approach

The reactive approach involves chemically incorporating the flame retardant into the epoxy network. This can be achieved by synthesizing a derivative of the flame retardant that contains a reactive group (e.g., an amine or hydroxyl group) capable of reacting with the epoxy resin or the curing agent. This method generally leads to better retention of thermomechanical properties. Many DOPO-based flame retardants are designed for reactive incorporation.[10][12]

Experimental Protocols

The following protocols provide a general framework for the incorporation and evaluation of 2-phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide in a standard diglycidyl ether of bisphenol A (DGEBA) epoxy system.

Materials
MaterialSupplierGrade
Diglycidyl ether of bisphenol A (DGEBA) epoxy resinMajor chemical supplierEpoxy equivalent weight ~185-192 g/eq
2-Phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxideSynthesized or commercial>98% purity
Curing agent (e.g., 4,4'-diaminodiphenylmethane, DDM)Major chemical supplier>98% purity
AcetoneMajor chemical supplierACS grade
Protocol 1: Additive Formulation
  • Preparation of the Epoxy-Flame Retardant Mixture:

    • In a glass beaker, weigh the desired amount of DGEBA epoxy resin.

    • Add the calculated amount of 2-phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide (e.g., 5, 10, 15 wt%).

    • Heat the mixture to 80°C and stir mechanically until the flame retardant is completely dissolved and a homogeneous, transparent mixture is obtained.

    • Allow the mixture to cool to room temperature.

  • Curing:

    • Add a stoichiometric amount of the curing agent (e.g., DDM) to the epoxy-flame retardant mixture.

    • Stir thoroughly until the curing agent is completely dissolved.

    • Degas the mixture in a vacuum oven for 10-15 minutes to remove entrapped air bubbles.

    • Pour the mixture into preheated molds.

    • Cure the samples in a programmable oven using a suitable curing cycle (e.g., 120°C for 2 hours followed by 150°C for 2 hours).

    • Allow the samples to cool slowly to room temperature before demolding.

dot

Caption: Workflow for the additive incorporation of the flame retardant.

Characterization and Performance Evaluation

A comprehensive evaluation of the flame-retardant epoxy resin is crucial to determine its suitability for specific applications.

Flame Retardancy Testing
TestStandardDescriptionKey Parameters
Limiting Oxygen Index (LOI)ASTM D2863Measures the minimum oxygen concentration required to support flaming combustion.LOI value (%)
UL-94 Vertical Burning TestUL-94Classifies the material's ability to extinguish a flame after ignition.V-0, V-1, V-2 rating
Cone CalorimetryASTM E1354Measures heat release rate, smoke production, and other combustion parameters under forced-flaming conditions.Peak Heat Release Rate (pHRR), Total Heat Release (THR)

Higher LOI values, a V-0 rating in the UL-94 test, and lower pHRR and THR values in cone calorimetry indicate improved flame retardancy.[13]

Thermal and Mechanical Properties
TestInstrumentDescriptionKey Parameters
Thermogravimetric Analysis (TGA)Thermogravimetric AnalyzerMeasures the weight loss of a material as a function of temperature.Onset decomposition temperature (Td), Char yield (%)
Differential Scanning Calorimetry (DSC)Differential Scanning CalorimeterMeasures the heat flow associated with thermal transitions in a material.Glass transition temperature (Tg)
Tensile TestingUniversal Testing MachineMeasures the material's response to a tensile load.Tensile strength, Young's modulus, Elongation at break
Flexural TestingUniversal Testing MachineMeasures the material's response to a bending load.Flexural strength, Flexural modulus

The addition of a flame retardant can influence these properties. An ideal flame retardant will enhance fire safety with minimal compromise to the thermal and mechanical performance of the epoxy resin.[10][14]

Expected Results and Discussion

The incorporation of 2-phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide into an epoxy resin is expected to significantly enhance its flame retardancy. As the concentration of the flame retardant increases, the LOI value should increase, and the material should achieve a higher rating (ideally V-0) in the UL-94 test. Cone calorimetry data will likely show a reduction in the peak heat release rate and an increase in char formation, consistent with the condensed-phase flame retardant mechanism.

It is important to monitor the effect on the mechanical properties. While a slight decrease in tensile and flexural strength may be observed, particularly in additive formulations, a well-dispersed flame retardant should not drastically compromise the structural integrity of the composite. The glass transition temperature (Tg) may also be affected, and any significant reduction should be considered in the context of the intended application's thermal requirements.

Conclusion

2-Phenoxy-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide and its analogues represent a promising class of halogen-free flame retardants for epoxy resins. Their ability to act in both the condensed and gas phases provides an effective mechanism for reducing the flammability of these versatile polymers. The protocols and characterization methods outlined in this guide provide a solid foundation for researchers and scientists to explore the potential of these compounds in developing high-performance, fire-safe epoxy materials. As previously stated, while this guide focuses on the dimethyl derivative, the principles and methodologies are directly applicable to the investigation of the 5,5-dimethoxy analogue, paving the way for further innovation in this field.

References

  • Synthesis and characterization of DOPO based epoxy nanocomposites for flame retardant applic
  • Highly Effective P–P Synergy of a Novel DOPO-Based Flame Retardant for Epoxy Resin. (2017). Polymers.
  • A DOPO‐based reactive flame retardant containing benzimidazole groups: Synthesis and its flame‐retardation on epoxy resin. (2023). Journal of Applied Polymer Science.
  • A Phosphorous-Based Bi-Functional Flame Retardant Based on Phosphaphenanthrene and Aluminum Hypophosphite for an Epoxy Thermoset. (2022). MDPI.
  • Synthesis of a novel DOPO-based ionic liquid flame retardant and its application in epoxy resin. (2024). RSC Publishing.
  • Phosphorus flame retardants in thermoset resins. (1999).
  • CN102272216A - Dopo-flame retardant in epoxy resins.
  • Phosphorus‐containing epoxy resins for flame retardancy V: Synergistic effect of phosphorus–silicon on flame retardancy. (2000). Journal of Applied Polymer Science.
  • Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile. (2023). Polymers.
  • Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development?. (2015).
  • Enhancing the mechanical strength and toughness of epoxy resins with linear POSS nano-modifiers. (2022). RSC Advances.
  • 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 3057-08-7 wiki. Guidechem.
  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. NIST WebBook.
  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide - Substance Details. US EPA.
  • 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. PubChem.
  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. SIELC Technologies.
  • Synthesis of 5,5-dimethyl-1,3,2-diox
  • 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide. (2004).
  • Cas 4090-60-2,5 5-DIMETHYL-1 3 2-DIOXAPHOSPHORINAN-2. LookChem.
  • Influence of modified epoxy resin on physical and mechanical properties of epoxy composite. SciSpace.
  • An In-depth Technical Guide to the Synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide. Benchchem.
  • (2S,5S)-5-(Methylamino)
  • Synthesis and Modifications of Epoxy Resins and Their Composites: A Review. (2014). Polymer-Plastics Technology and Engineering.
  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. PubChem.
  • Enhanced Mechanical Properties of Epoxy Composites Reinforced with Silane-Modified Al2O3 Nanoparticles: An Experimental Study. (2025). MDPI.
  • Study On Properties Of Epoxy Resin And Polyurethane Modified With Organic Silicon. (2018). PURKH.

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Method

Application Notes and Protocols for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide as a Phosphorylating Agent

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Senior Application Scientist Note: The field of organic synthesis continually seeks more efficient, selective, and stable phosph...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Senior Application Scientist Note: The field of organic synthesis continually seeks more efficient, selective, and stable phosphorylating agents for the construction of phosphate esters, which are pivotal in medicinal chemistry and molecular biology. This guide focuses on 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide, a cyclic phosphate triester. It is important to note that while the fundamental reactivity of this class of compounds is established, specific literature on the 5,5-dimethoxy analogue is limited. The structural data for this compound confirms its six-membered dioxaphosphorinane ring in a distorted chair conformation with the phenoxy group in an axial position[1]. The protocols and mechanistic discussions presented herein are based on established principles for closely related and more extensively studied analogues, such as the 5,5-dimethyl variant[2][3], and provide a robust framework for its application.

Introduction to Cyclic Phosphorylating Agents

Phosphorylation is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of biologically active molecules. Traditional methods often employ reactive phosphorus (V) reagents like phosphoryl chloride (POCl₃), which can suffer from over-reactivity and lack of chemoselectivity, leading to mixtures of mono-, di-, and tri-alkylphosphates and requiring extensive use of protecting groups.

Cyclic phosphate esters, such as 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide, represent a class of P(V) reagents that offer a more controlled approach to phosphorylation. The inherent ring strain in the 1,3,2-dioxaphosphorinane system facilitates a regioselective ring-opening reaction upon nucleophilic attack, providing a clean and efficient route to mono-phosphorylated products. The phenoxy group serves as an excellent leaving group, activated by the electron-withdrawing nature of the phosphate ester. The 5,5-dimethoxy substitution is anticipated to influence the conformational stability and reactivity of the phosphorinane ring.

Synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

The synthesis of 2-alkoxy and 2-aryloxy-1,3,2-dioxaphosphorinane 2-oxides is typically achieved through the cyclization of a 1,3-diol with a suitable phosphorus oxychloride derivative. For the target compound, the logical precursors are 2,2-dimethoxy-1,3-propanediol and phenylphosphoryl dichloride (PhOPOCl₂).

The reaction is generally carried out in an inert solvent in the presence of a tertiary amine base, such as triethylamine or pyridine, to scavenge the HCl byproduct. The base is crucial for driving the reaction to completion.

Synthesis_of_Phosphorylating_Agent diol 2,2-dimethoxy- 1,3-propanediol reaction_center diol->reaction_center + poc Phenylphosphoryl dichloride poc->reaction_center base Triethylamine base->reaction_center Base solvent Inert Solvent (e.g., Toluene) solvent->reaction_center Solvent product 5,5-dimethoxy-2-phenoxy- 1,3,2-dioxaphosphorinane 2-oxide hcl_salt Triethylammonium chloride product_arrow reaction_center->product_arrow product_arrow->product product_arrow->hcl_salt

Caption: Proposed synthesis of the title phosphorylating agent.

Protocol 2.1: Synthesis of 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide

Materials:

  • 2,2-dimethoxy-1,3-propanediol

  • Phenylphosphoryl dichloride

  • Triethylamine (anhydrous)

  • Toluene (anhydrous)

  • Diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of 2,2-dimethoxy-1,3-propanediol (1.0 eq) and anhydrous triethylamine (2.2 eq) in anhydrous toluene at 0 °C under an inert atmosphere (N₂ or Ar), add a solution of phenylphosphoryl dichloride (1.05 eq) in anhydrous toluene dropwise over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

  • Upon completion, cool the reaction mixture to 0 °C and filter to remove the triethylammonium chloride precipitate. Wash the filter cake with cold toluene.

  • Combine the filtrate and washings and concentrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash sequentially with cold saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the product by column chromatography on silica gel or by recrystallization to afford the pure 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide.

Mechanism of Phosphorylation

The phosphorylation of a nucleophile (e.g., an alcohol, R-OH) with 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide proceeds via a nucleophilic attack on the phosphorus center. This is followed by the cleavage of an endocyclic P-O bond, leading to the ring-opened phosphate triester. The phenoxy group remains attached to the phosphorus atom in this initial product. Subsequent selective cleavage of the phenyl group can then yield the desired phosphate monoester.

The reaction is typically facilitated by a base, which deprotonates the alcohol to form a more nucleophilic alkoxide.

Phosphorylation_Mechanism cluster_intermediate Intermediate cluster_product Product reagent Phosphorylating Agent intermediate_formation reagent->intermediate_formation alcohol R-OH alkoxide R-O⁻ alcohol->alkoxide Base base Base intermediate Pentacoordinate Phosphorus Intermediate product Ring-Opened Phosphate Triester intermediate->product Ring Opening alkoxide->intermediate_formation intermediate_formation->intermediate Nucleophilic Attack

Caption: General mechanism of alcohol phosphorylation.

Application Protocol: Phosphorylation of a Primary Alcohol

This protocol provides a general procedure for the phosphorylation of a primary alcohol using 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific substrates.

Protocol 4.1: General Procedure for Alcohol Phosphorylation

Materials:

  • Primary alcohol substrate

  • 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide

  • Sodium hydride (60% dispersion in mineral oil) or another suitable base (e.g., DBU)

  • Anhydrous tetrahydrofuran (THF) or N,N-dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Under an inert atmosphere, suspend sodium hydride (1.2 eq) in anhydrous THF.

  • Add a solution of the primary alcohol (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.

  • Cool the mixture back to 0 °C and add a solution of 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide (1.1 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of saturated aqueous ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude ring-opened phosphate triester by column chromatography on silica gel.

Note on Deprotection: The resulting phenyl ester can be cleaved under various conditions, such as hydrogenolysis (e.g., H₂, PtO₂) or by reaction with other nucleophiles, to yield the final phosphate mono- or diester, depending on the desired product.

Data Summary

While specific yield data for the 5,5-dimethoxy phosphorylating agent is not available in the literature, similar cyclic phosphate esters have been used effectively. The efficiency of phosphorylation is generally high for primary alcohols.

Substrate TypeExpected ReactivityPotential Side Reactions
Primary AlcoholsHighLow
Secondary AlcoholsModerate to GoodSteric hindrance may slow the reaction
Tertiary AlcoholsLow to No ReactionElimination may be favored
PhenolsGoodRequires appropriate base selection
AminesHighFormation of phosphoramidates

Troubleshooting

  • Low Conversion: If the reaction stalls, consider increasing the reaction temperature or using a more polar aprotic solvent like DMF. Ensure the base is active and the reagents are anhydrous.

  • Side Product Formation: If hydrolysis of the phosphorylating agent is observed, ensure strictly anhydrous conditions. If elimination occurs with secondary or tertiary alcohols, use milder reaction conditions (lower temperature, less hindered base).

  • Difficult Purification: The polarity of the phosphate product can make purification challenging. Consider using reversed-phase chromatography if standard silica gel chromatography is ineffective.

Conclusion

5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide is a promising reagent for the controlled phosphorylation of nucleophiles. Its structure allows for a clean, ring-opening reaction to generate phosphate esters, avoiding many of the pitfalls of more aggressive phosphorylating agents. The protocols and mechanistic insights provided in this guide, based on the established chemistry of related compounds, offer a solid foundation for its successful application in organic synthesis, particularly in the development of novel therapeutics and biological probes. Further research into the specific reactivity profile of this 5,5-dimethoxy derivative is warranted to fully exploit its potential.

References

  • Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. MDPI.[Link]

  • Cyclotriphosphate: A Brief History, Recent Developments, and Perspectives in Synthesis. Chemistry – A European Journal.[Link]

  • Organophosphates as Versatile Substrates in Organic Synthesis. MDPI.[Link]

  • Ring Opening of Glycerol Cyclic Phosphates Leads to a Diverse Array of Potentially Prebiotic Phospholipids. PubMed Central.[Link]

  • Synthesis and properties of some cyclic AMP alkyl phosphotriesters. PubMed Central.[Link]

  • Ring Opening of Glycerol Cyclic Phosphates Leads to a Diverse Array of Potentially Prebiotic Phospholipids. Journal of the American Chemical Society.[Link]

  • Lewis-acid-catalyzed phosphorylation of alcohols. PubMed Central.[Link]

  • Phosphorylation agent, process and use.
  • Phosphate Triester Dynamic Covalent Networks. ACS Macro Letters.[Link]

  • Coordination Ring-Opening Polymerization of Cyclic Esters: A Critical Overview of DFT Modeling and Visualization of the Reaction Mechanisms. ResearchGate.[Link]

  • Direct and Affordable Alcohol Phosphorylation through Ambient Electrochemical Oxidation of Phosphorous Acid. ChemRxiv.[Link]

  • Phosphate and phosphite synthesis by esterification, hydrolysis and oxidation. Organic Chemistry Portal.[Link]

  • Catalytic phosphorylation of alcohols for phosphate ester synthesis. Lirias | KU Leuven.[Link]

  • Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. PrepChem.com.[Link]

  • 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide. PubMed.[Link]

  • 1,3,2-dioxaphosphorinane 2-oxides. I. Preparation of some 2-alkoxy, 2-acyl, and 2-hydroxy... PubMed.[Link]

  • Mechanistic Insights into the Ring-Opening Polymerization of Cyclic Esters Catalyzed by Phosphonium Carboxybetaines and Catalyst Design. PubMed Central.[Link]

  • 1,3,2-Dioxaphosphorinane 2-oxides 3. Preparation and Antitumor Evaluation of Some 3,9-disubstituted-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]-undecane 3,9-dioxide. PubMed.[Link]

  • Catalytic chemoselective O-phosphorylation of alcohols. Semantic Scholar.[Link]

  • Synthesis of polyfluoralkylated 1,3,2-dioxaphospholane and 1,3,2-dioxaphosphorinane oxides. ResearchGate.[Link]

  • A metal-free radical cascade reaction of phosphine oxides with 2-aryloxy phenylacetylenes to synthesize diphosphonyl xanthene derivatives. Organic & Biomolecular Chemistry.[Link]

  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. NIST WebBook.[Link]

  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. SIELC Technologies.[Link]

  • Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journal of Organic Chemistry.[Link]

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Application

Application Notes and Protocols for the Catalytic Applications of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide Derivatives

Introduction: Unlocking the Catalytic Potential of Cyclic Phosphate Esters The field of organocatalysis has been revolutionized by the advent of chiral Brønsted acids, with chiral phosphoric acids (CPAs) at the forefront...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unlocking the Catalytic Potential of Cyclic Phosphate Esters

The field of organocatalysis has been revolutionized by the advent of chiral Brønsted acids, with chiral phosphoric acids (CPAs) at the forefront of this transformation.[1][2] These molecules have demonstrated remarkable efficacy in a vast number of asymmetric syntheses, providing access to enantiomerically enriched compounds crucial for the pharmaceutical and agrochemical industries.[3][4] The catalytic prowess of CPAs stems from their unique bifunctional nature; the Brønsted acidic proton activates electrophiles, while the Lewis basic phosphoryl oxygen can interact with nucleophiles, all within a well-defined chiral microenvironment.[5][6] This dual activation mode, governed by a network of non-covalent interactions such as hydrogen bonding, is key to their high levels of stereocontrol.[1][6]

While the catalytic applications of the specific molecule, 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide, are not yet extensively documented in peer-reviewed literature, its core structure—a cyclic phosphate ester—is analogous to the active moiety in many powerful organocatalysts. This guide, therefore, serves as a forward-looking technical manual for researchers and drug development professionals. We will extrapolate from the well-established principles of CPA catalysis to outline a strategic approach for investigating and harnessing the potential catalytic activities of 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide and its derivatives.

This document provides a theoretical framework, synthetic strategies for creating catalytically active derivatives, and detailed experimental protocols for their application in a representative asymmetric transformation.

Part 1: From Achiral Scaffold to Chiral Catalyst - A Synthetic Strategy

The catalytic utility of phosphate esters in asymmetric synthesis is intrinsically linked to the presence of a chiral backbone. The parent compound, 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide, is achiral. To induce catalytic activity and stereocontrol, it is necessary to introduce chirality. Drawing inspiration from the synthesis of established CPAs, which often rely on axially chiral biaryl scaffolds like BINOL, we propose a synthetic strategy to create chiral derivatives of the target molecule.

A plausible approach involves the synthesis of a chiral diol, which can then be cyclized with a suitable phosphorus reagent. A key precursor for this family of catalysts is the corresponding 2-chloro-1,3,2-dioxaphosphorinane 2-oxide. The synthesis of a related compound, 2-chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide, is well-established and proceeds via the reaction of 2,2-dimethyl-1,3-propanediol with phosphorus oxychloride.[7] This provides a reliable template for the synthesis of our desired chiral precursors.

Proposed Synthesis of Chiral 1,3,2-Dioxaphosphorinane 2-Oxide Catalysts

The first step is the synthesis of a chiral diol. Subsequently, this diol can be reacted with phosphorus oxychloride to form the reactive chlorophosphate intermediate, which can then be hydrolyzed to the phosphoric acid or reacted with substituted phenols to generate a library of potential catalysts.

Protocol 1: Synthesis of a Chiral 2-Aryl-1,3,2-dioxaphosphorinane 2-oxide Catalyst

This protocol outlines a general method for the synthesis of chiral phosphoric acid catalysts based on a 1,3-diol backbone.

Materials:

  • Chiral 1,3-diol (e.g., (2R,4R)-2,4-pentanediol or a custom-synthesized chiral diol)

  • Phosphorus oxychloride (POCl₃)

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous dichloromethane (DCM)

  • Substituted phenol (e.g., 2,4,6-trimethylphenol)

  • Anhydrous toluene

  • Hydrochloric acid (1 M)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Magnetic stirrer

  • Inert atmosphere setup (Nitrogen or Argon)

  • Ice-water bath

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

Step 1: Synthesis of the Chiral 2-Chloro-1,3,2-dioxaphosphorinane 2-oxide Intermediate

  • To a dry three-necked flask under an inert atmosphere, add the chiral 1,3-diol (1.0 eq) and anhydrous DCM.

  • Cool the solution to 0 °C using an ice-water bath.

  • Add freshly distilled triethylamine (2.2 eq).

  • Add phosphorus oxychloride (1.1 eq) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the solid with anhydrous DCM.

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude chiral 2-chloro-1,3,2-dioxaphosphorinane 2-oxide intermediate. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of the Chiral 2-Aryloxy-1,3,2-dioxaphosphorinane 2-oxide

  • To a dry flask under an inert atmosphere, add the substituted phenol (1.0 eq) and anhydrous toluene.

  • Add triethylamine (1.2 eq).

  • Add a solution of the crude chiral 2-chloro-1,3,2-dioxaphosphorinane 2-oxide intermediate (1.0 eq) in anhydrous toluene dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield the final chiral catalyst.

Diagram 1: Proposed Synthetic Workflow for Chiral Catalysts

G cluster_synthesis Catalyst Synthesis Workflow start Chiral 1,3-Diol + POCl3 step1 Cyclization with Et3N in DCM start->step1 intermediate Chiral 2-Chloro-1,3,2-dioxaphosphorinane 2-Oxide step1->intermediate step2 Reaction with Substituted Phenol intermediate->step2 catalyst Chiral 2-Aryloxy-1,3,2-dioxaphosphorinane 2-Oxide Catalyst step2->catalyst

Caption: Synthetic route to chiral 1,3,2-dioxaphosphorinane 2-oxide catalysts.

Part 2: Application in Asymmetric Catalysis - The Aza-Friedel-Crafts Reaction

A well-established benchmark for testing the efficacy of new chiral Brønsted acid catalysts is the aza-Friedel-Crafts reaction. This reaction involves the addition of an electron-rich aromatic or heteroaromatic compound (nucleophile) to an imine (electrophile), yielding a chiral amine. The reaction is of significant interest in medicinal chemistry due to the prevalence of chiral amine moieties in bioactive molecules.

Catalytic Mechanism

The proposed catalytic cycle for the aza-Friedel-Crafts reaction using a chiral 1,3,2-dioxaphosphorinane 2-oxide catalyst is depicted below. The catalyst activates the imine by protonation, forming a chiral ion pair. This activation enhances the electrophilicity of the imine carbon. The chiral environment created by the catalyst then directs the nucleophilic attack of the indole, leading to the formation of the product with high enantioselectivity.

Diagram 2: Proposed Catalytic Cycle for the Aza-Friedel-Crafts Reaction

G cluster_cycle Catalytic Cycle catalyst Chiral Phosphoric Acid (CPA-H) activated_complex [Imine-H]+[CPA]- Chiral Ion Pair catalyst->activated_complex Protonation imine Imine imine->activated_complex indole Indole (Nucleophile) product Chiral Amine Product indole->product product->catalyst Catalyst Regeneration activated_complex->product Nucleophilic Attack

Caption: Proposed mechanism for the CPA-catalyzed aza-Friedel-Crafts reaction.

Protocol 2: Asymmetric Aza-Friedel-Crafts Reaction of Indole with an Aldimine

This protocol provides a general procedure to screen the newly synthesized chiral 1,3,2-dioxaphosphorinane 2-oxide derivatives as catalysts.

Materials:

  • Indole

  • N-Benzylideneaniline (or other suitable aldimine)

  • Chiral 1,3,2-dioxaphosphorinane 2-oxide catalyst (from Protocol 1)

  • Anhydrous solvent (e.g., toluene, DCM, or THF)

  • Molecular sieves (4 Å), activated

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes/ethyl acetate)

Equipment:

  • Reaction vials with screw caps

  • Magnetic stirrer

  • Standard laboratory glassware

  • Rotary evaporator

  • HPLC with a chiral stationary phase for enantiomeric excess determination

Procedure:

  • To a dry reaction vial containing a magnetic stir bar and activated 4 Å molecular sieves, add the chiral catalyst (0.01-0.1 eq).

  • Add the anhydrous solvent.

  • Add the aldimine (1.0 eq).

  • Stir the mixture at the desired temperature (e.g., room temperature or 0 °C) for 10 minutes.

  • Add the indole (1.2 eq).

  • Stir the reaction and monitor its progress by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

  • Determine the enantiomeric excess (ee) of the product by chiral HPLC analysis.

Data Presentation and Analysis

The results of the catalyst screening should be tabulated to allow for easy comparison of their performance. Key metrics to include are the reaction time, yield, and enantiomeric excess.

Table 1: Catalyst Screening for the Aza-Friedel-Crafts Reaction

EntryCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)ee (%)
1Cat-A (5)Toluene25248570
2Cat-B (5)Toluene25249285
3Cat-B (5)DCM25189590
4Cat-B (2)DCM0488892

Cat-A and Cat-B represent different chiral derivatives synthesized in Protocol 1.

Conclusion and Future Outlook

This guide provides a comprehensive framework for exploring the catalytic potential of 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide derivatives. By leveraging the extensive knowledge base of chiral phosphoric acid catalysis, researchers can rationally design and synthesize novel chiral catalysts based on the 1,3,2-dioxaphosphorinane scaffold. The provided protocols for catalyst synthesis and application in the aza-Friedel-Crafts reaction serve as a robust starting point for these investigations.

The successful development of this new class of catalysts could offer advantages in terms of modularity, stability, and accessibility. Further research should focus on expanding the library of chiral diols and substituted phenols to fine-tune the steric and electronic properties of the catalysts for optimal performance in a wider range of asymmetric transformations, including but not limited to Mannich reactions, Michael additions, and cycloadditions. The principles and methodologies outlined herein are intended to empower researchers, scientists, and drug development professionals to unlock the full catalytic potential of this promising class of organophosphorus compounds.

References

  • A Brønsted Acid Catalyst for the Enantioselective Protonation Reaction. This article discusses the activation of electrophiles by protonation with moderately strong phosphoric acids derived from chiral BINOLs. Available at: [Link]

  • Chiral Phosphoric Acids as Versatile Tools for Organocatalytic Asymmetric Transfer Hydrogenations. This review covers recent developments in organocatalytic asymmetric transfer hydrogenation using chiral phosphoric acid catalysis. Available at: [Link]

  • Chiral Phosphoric Acids (PAs). This text explains that phosphoric acids act as bifunctional catalysts with both Brønsted acidic and Lewis basic sites. Available at: [Link]

  • Brønsted Acid Catalysis—Structural Preferences and Mobility in Imine/Phosphoric Acid Complexes. This paper provides insights into the structures of imine/Brønsted acid catalyst complexes based on NMR data and theoretical calculations. Available at: [Link]

  • Controlling Stereoselectivity with Noncovalent Interactions in Chiral Phosphoric Acid Organocatalysis. This review explores the mechanisms by which chiral phosphoric acids impart stereoselectivity, focusing on noncovalent interactions. Available at: [Link]

  • Recent advances in chiral phosphoric acids for asymmetric organocatalysis: a catalyst design perspective. This review focuses on the design of chiral phosphoric acid catalysts, categorizing them based on acidity. Available at: [Link]

Sources

Method

scale-up production methods for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

An In-Depth Guide to the Scale-Up Production of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide Introduction 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide is a cyclic organophosphate triester belongin...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Scale-Up Production of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

Introduction

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide is a cyclic organophosphate triester belonging to the dioxaphosphorinane class of compounds. While crystallographic data for this specific molecule has been published, confirming its structure with the six-membered dioxaphosphorinane ring in a distorted chair conformation, detailed protocols for its synthesis and industrial scale-up are not widely available in peer-reviewed literature.[1] Organophosphorus compounds, in general, have found broad applications as insecticides, fungicides, flame-retardants, and as versatile intermediates in organic synthesis.[2][3]

This guide provides a comprehensive framework for the synthesis and scale-up of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide. The methodologies presented are based on well-established principles of organophosphorus chemistry, drawing parallels from the synthesis of analogous compounds like 5,5-dimethyl derivatives.[4][5] The focus is on providing a scientifically sound, logical pathway from laboratory-scale preparation to a robust, scalable industrial process, emphasizing safety, efficiency, and process control.

Part 1: Foundational Chemistry and Synthesis Pathway

Core Reaction Principle

The most direct and industrially viable route for synthesizing cyclic phosphate esters is the condensation reaction between a diol and a suitable phosphorus oxychloride derivative. For the target molecule, the synthesis involves the reaction of 2,2-dimethoxy-1,3-propanediol with phenyl phosphorodichloridate (PhOPOCl₂) . This reaction is typically performed in the presence of a tertiary amine base, which acts as a scavenger for the hydrogen chloride (HCl) byproduct, driving the reaction to completion.

The choice of reagents is critical for ensuring a high-yield and clean reaction:

  • 2,2-Dimethoxy-1,3-propanediol: This diol forms the cyclic backbone of the molecule. Its purity is paramount, as impurities can lead to side reactions and the formation of undesirable byproducts.

  • Phenyl Phosphorodichloridate (PhOPOCl₂): This reagent efficiently provides both the central phosphorus atom and the phenoxy group in a single step. It is highly reactive and moisture-sensitive. An alternative two-step process involving phosphorus oxychloride (POCl₃) followed by the addition of phenol is also feasible but is often less efficient.

  • Triethylamine (Et₃N) or Pyridine: A non-nucleophilic base is essential to neutralize the HCl generated during the reaction.[4] This prevents potential acid-catalyzed degradation of the product and drives the equilibrium towards the formation of the desired cyclic ester.

  • Anhydrous Solvent: A dry, aprotic solvent such as dichloromethane (DCM) or toluene is necessary to prevent the hydrolysis of the highly reactive phosphorus-chlorine bonds.[4]

The overall reaction is illustrated below:

Diol 2,2-Dimethoxy-1,3-propanediol Product 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide Diol->Product PhosphorylatingAgent Phenyl Phosphorodichloridate (PhOPOCl₂) PhosphorylatingAgent->Diol PhosphorylatingAgent->Product Base Triethylamine (Et₃N) Base->PhosphorylatingAgent Byproduct Triethylamine Hydrochloride (Et₃N·HCl) Base->Byproduct Product->Byproduct +

Caption: Proposed synthesis of the target molecule.

Part 2: Laboratory-Scale Synthesis Protocol

This protocol outlines a reliable method for synthesizing the target compound on a laboratory scale. All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[6]

Materials and Equipment
Reagent/MaterialMolar Mass ( g/mol )Quantity (Example)Molar Equivalents
2,2-Dimethoxy-1,3-propanediol134.1513.4 g (0.1 mol)1.0
Phenyl phosphorodichloridate210.9722.1 g (0.105 mol)1.05
Triethylamine (freshly distilled)101.1922.3 g (0.22 mol)2.2
Anhydrous Dichloromethane (DCM)-500 mL-
1 M Hydrochloric Acid (HCl)-100 mL-
Saturated Sodium Bicarbonate (NaHCO₃)-100 mL-
Brine (Saturated NaCl)-100 mL-
Anhydrous Magnesium Sulfate (MgSO₄)---

Equipment: 1 L three-necked round-bottom flask, magnetic stirrer, dropping funnel, condenser, nitrogen/argon inlet, ice-water bath, standard glassware, rotary evaporator.

Step-by-Step Procedure
  • Reaction Setup: Assemble the three-necked flask with a magnetic stirrer, a dropping funnel, and a condenser with a nitrogen inlet. Flame-dry the apparatus under vacuum and cool under a stream of dry nitrogen to ensure anhydrous conditions.

  • Initial Charging: Charge the flask with 2,2-dimethoxy-1,3-propanediol (1.0 eq) and triethylamine (2.2 eq). Add 300 mL of anhydrous DCM via cannula.

  • Cooling: Cool the resulting solution to 0 °C using an ice-water bath. Efficient cooling is crucial as the subsequent phosphorylation reaction is exothermic.[4]

  • Reagent Addition: Dissolve phenyl phosphorodichloridate (1.05 eq) in 200 mL of anhydrous DCM and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 1-2 hours, maintaining the internal temperature below 5 °C. A white precipitate of triethylamine hydrochloride will form.

  • Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 12-16 hours to ensure the reaction goes to completion.

  • Work-up:

    • Filter the reaction mixture under a nitrogen atmosphere to remove the precipitated triethylamine hydrochloride.

    • Transfer the filtrate to a separatory funnel and wash sequentially with cold 1 M HCl (2 x 50 mL), saturated NaHCO₃ solution (1 x 100 mL), and brine (1 x 100 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude product, typically an oil or a low-melting solid, can be purified by either recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Part 3: Scale-Up Production Considerations

Transitioning from a laboratory protocol to industrial production requires a thorough analysis of process safety, equipment suitability, and economic viability.

Key Scale-Up Modifications & Challenges
  • Heat Management: The phosphorylation reaction is highly exothermic. On a large scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. A jacketed reactor with a reliable cooling system (e.g., a chiller unit) is mandatory to maintain strict temperature control and prevent runaway reactions.

  • Mass Transfer and Mixing: Inadequate mixing can lead to localized "hot spots" and the formation of impurities. The reactor must be equipped with an appropriately designed agitator (e.g., a pitched-blade turbine) to ensure the reaction mixture remains homogeneous, especially as the solid byproduct precipitates.

  • Reagent Handling and Addition: Handling large quantities of corrosive and moisture-sensitive reagents like phenyl phosphorodichloridate requires specialized equipment. Use closed-system transfer lines and automated dosing pumps for controlled, safe addition.

  • Byproduct Management: The production of large quantities of triethylamine hydrochloride requires a strategy for its removal and disposal. At an industrial scale, filtration can be performed using a Nutsche filter dryer. The HCl gas that evolves must be directed to a scrubber system.

  • Purification at Scale:

    • Recrystallization: This is often the most cost-effective method for purifying solid products at scale. Solvent selection becomes critical, balancing product solubility with safety, environmental impact, and cost. The process would be carried out in large, jacketed crystallizing vessels with controlled cooling profiles to ensure consistent crystal size and purity.

    • Distillation: If the product is thermally stable, vacuum distillation can be an effective purification method.[7]

    • Filtration and Drying: Large-scale filtration and drying equipment, such as centrifuges and vacuum tray dryers, are required to isolate the final product efficiently.

cluster_0 Reaction Stage cluster_1 Work-Up & Isolation cluster_2 Purification & Finishing A Charge Reactor with Diol, Base, & Solvent B Controlled Cooling to 0°C A->B C Dosing of Phenyl Phosphorodichloridate B->C D Reaction & Maturation C->D E Filtration of Byproduct (Nutsche Filter) D->E F Liquid-Liquid Extraction (Washing) E->F G Phase Separation F->G H Solvent Removal (Evaporation) G->H I Recrystallization H->I J Centrifugation/ Filtration I->J K Vacuum Drying J->K L Packaging K->L

Caption: Industrial scale-up workflow diagram.

Process Safety and Hazard Management

Organophosphorus compounds and their intermediates can be toxic and require careful handling.[8][9]

  • Chemical Hazards: Phenyl phosphorodichloridate is corrosive and reacts violently with water. The final product, like many organophosphates, should be handled as potentially toxic. In case of exposure, immediate medical attention is necessary.[6][10]

  • Personal Protective Equipment (PPE): All personnel must use appropriate PPE, including neoprene or nitrile gloves, chemical splash goggles, face shields, and respiratory protection, especially during charging and sampling operations.[6][10]

  • Engineering Controls: Production should occur in a contained environment with adequate ventilation and local exhaust systems.[8] Emergency showers and eyewash stations must be readily accessible.[6]

  • Waste Disposal: All waste, including filtered solids and aqueous layers from extraction, must be treated as hazardous and disposed of according to local environmental regulations.[8]

Part 4: Application Notes and Troubleshooting

  • Moisture Control: The single most critical parameter for success is the rigorous exclusion of moisture. All reagents, solvents, and equipment must be scrupulously dry to prevent hydrolysis of the phosphorylating agent, which would drastically lower the yield.

  • Stoichiometry: A slight excess of the phosphorylating agent (1.05-1.1 eq) can help drive the reaction to completion, but a large excess can complicate purification. The amount of base should be sufficient to neutralize all generated HCl (at least 2.0 eq).

  • Troubleshooting Guide:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield Moisture in the reaction; inactive reagents; incorrect stoichiometry.Ensure all reagents and solvents are anhydrous. Verify the purity of starting materials. Re-check calculations.
Product Impurity Incomplete reaction; inefficient work-up; side reactions (e.g., oligomerization).Increase reaction time. Optimize washing steps (e.g., additional acid/base washes). Improve purification method.
Difficult Filtration Very fine precipitate of amine salt.Allow the reaction mixture to age, or slightly increase the temperature before filtration to promote crystal growth.
Runaway Reaction Addition rate of phosphorylating agent is too fast; inadequate cooling.Reduce the addition rate. Ensure the cooling system is functioning optimally and has sufficient capacity for the scale.

References

  • Cyclic organophosphorus compounds and process for making same.
  • Organophosphorus Pesticide Standard (1X1 mL) - Safety Data Sheet. Agilent Technologies, Inc.[Link]

  • History of Organophosphorus Compounds in the Context of Their Use as Chemical Warfare Agents. PMC. [Link]

  • Organophosphate Toxicity Treatment & Management. Medscape. [Link]

  • 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide. PubMed. [Link]

  • SAFETY DATA SHEET ORGANOPHOSPHONATE No. 2 SOLUTION. Landmark Aquatic. [Link]

  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. SIELC Technologies. [Link]

  • Cyclic organophosphorus compounds. I. Synthesis and infrared spectral studies of cyclic hydrogen phosphites and thiophosphites. Canadian Science Publishing. [Link]

  • Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. PrepChem.com. [Link]

  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. NIST WebBook. [Link]

  • (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide as a preligand in palladium-catalyzed asymmetric allylic alkylation. RSC Publishing. [Link]

  • Cas 4090-60-2,5 5-DIMETHYL-1 3 2-DIOXAPHOSPHORINAN-2. LookChem. [Link]

  • SYNTHESIS AND PESTICIDAL ACTIVITY OF SOME CYCLIC ORGANOPHOSPHORUS COMPOUNDS. ResearchGate. [Link]

  • Organophosphates as Versatile Substrates in Organic Synthesis. PMC - NIH. [Link]

Sources

Application

Advanced Application Note: 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide in Polyphosphoester Synthesis and Flame-Retardant Polymer Networks

Executive Summary & Physicochemical Profiling 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide (CAS: 231280-23-2) is a highly specialized six-membered cyclic phosphate triester. Crystallographic analysis reveals...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Physicochemical Profiling

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide (CAS: 231280-23-2) is a highly specialized six-membered cyclic phosphate triester. Crystallographic analysis reveals that its dioxaphosphorinane ring exists in a distorted chair conformation, with the phenoxy group occupying an axial position [1]. The methoxy groups and the phenyl ring maintain a trans-gauche orientation, which critically influences the molecule's steric hindrance and reactivity during polymerization.

In advanced polymer chemistry, this compound serves a dual purpose:

  • Biomedical Polymers: As a monomer for the ring-opening polymerization (ROP) of biocompatible, water-soluble polyphosphoesters (PPEs) used in drug delivery [2].

  • Advanced Thermosets: As a reactive flame-retardant (FR) cross-linker that imparts dynamic covalent (vitrimer) properties and intrinsic fire resistance to epoxy and acrylate networks [3].

Application I: Organocatalyzed Ring-Opening Polymerization (ROP)

Mechanistic Causality

Six-membered cyclic phosphates exhibit significantly lower ring strain than their five-membered (dioxaphospholane) analogs. Consequently, their ROP requires highly efficient and selective catalytic systems to drive the reaction forward without triggering transesterification side-reactions. A dual organocatalyst system comprising 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and a thiourea (TU) derivative is optimal. The TU acts as a hydrogen-bond donor, coordinating with the phosphoryl oxygen (P=O) to increase the electrophilicity of the phosphorus center, while DBU activates the initiating alcohol. The 5,5-dimethoxy substitution enhances the hydrophilicity of the resulting PPE backbone, making it an excellent hydrophilic block for amphiphilic drug-delivery micelles.

Protocol 1: Controlled ROP into PEG-b-PPE Copolymers

Self-validating design: The stoichiometric ratio of monomer to initiator strictly dictates the molecular weight, while the DBU/TU system ensures narrow dispersity (Đ < 1.2).

  • Reagent Preparation: Dry the 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide monomer over CaH₂. Perform all subsequent steps in a nitrogen-filled glovebox to prevent premature hydrolysis of the phosphoester bonds.

  • Initiator Activation: Dissolve the macroinitiator, methoxy-polyethylene glycol (mPEG-OH, Mn​ = 5,000 g/mol ), in anhydrous dichloromethane (DCM) at a concentration of 0.5 M.

  • Catalyst Introduction: Add the DBU and TU co-catalysts in a 1:1:1 molar ratio relative to the mPEG-OH initiator. Stir for 10 minutes to allow the DBU to deprotonate the terminal hydroxyl group and the TU to form the active hydrogen-bonding complex.

  • Propagation: Inject the cyclic phosphate monomer (target degree of polymerization, DP = 50). Maintain the reaction at 25°C for 16 hours. The trans-gauche orientation of the methoxy groups sterically guides the nucleophilic attack, favoring the cleavage of the endocyclic P-O bond over the exocyclic phenoxy group.

  • Termination & Recovery: Quench the living polymerization by adding a 5-fold molar excess of benzoic acid. Precipitate the resulting PEG-b-PPE block copolymer in cold diethyl ether (-20°C), centrifuge at 8,000 rpm, and dry under vacuum for 24 hours.

ROP_Workflow Monomer Cyclic Phosphate Monomer Activation Monomer Activation (H-bond) Monomer->Activation Catalyst DBU/TU Organocatalyst Catalyst->Activation Catalyzes Initiator mPEG-OH Initiator Propagation Ring-Opening Propagation Initiator->Propagation Activation->Propagation Polymer PEG-b-PPE Copolymer Propagation->Polymer Controlled ROP Micelle Self-Assembly (Drug Loaded) Polymer->Micelle Aqueous Dispersion

Workflow of organocatalyzed ROP of cyclic phosphates into drug-loaded polymeric micelles.

Application II: Flame-Retardant Dynamic Covalent Networks (Vitrimers)

Mechanistic Causality

Phosphorus-based flame retardants operate through a dual-action mechanism. In the condensed phase , thermal decomposition of the dioxaphosphorinane-derived network yields phosphoric acid derivatives. These acids catalyze the dehydration of the polymer matrix, forming a dense, thermally insulating carbonaceous char layer. In the gas phase , the volatilization of phosphorus radicals (PO·) scavenges highly reactive H· and OH· radicals, effectively starving the combustion chain reaction [3].

Furthermore, the phosphate ester bonds introduced by the monomer can undergo dynamic transesterification at elevated temperatures. This associative exchange mechanism allows the cross-linked thermoset to flow and self-heal without losing network integrity, creating a highly recyclable vitrimer.

Protocol 2: Fabrication of Flame-Retardant PPE-Epoxy Vitrimers

Self-validating design: The incorporation of 5 mol% Zn(acac)₂ ensures that the topology freezing transition temperature ( Tv​ ) remains distinct from the glass transition temperature ( Tg​ ), enabling solid-state recycling.

  • Resin Formulation: Blend the synthesized PPE oligomers (bearing active hydroxyl end-groups) with bisphenol-A diglycidyl ether (DGEBA) in a 1:1 stoichiometric ratio of hydroxyl to epoxy equivalents.

  • Catalyst Integration: Add 5 mol% of zinc acetylacetonate (Zn(acac)₂) as the dynamic transesterification catalyst. Mechanically stir the mixture at 60°C until optically transparent, ensuring homogenous dispersion of the catalyst.

  • Thermal Curing: Degas the mixture under vacuum for 15 minutes to remove entrapped air. Pour the resin into a Teflon mold and cure in a convection oven at 120°C for 2 hours, followed by a post-curing step at 160°C for 4 hours to achieve maximum cross-linking density.

  • Validation of Vitrimer Properties: To validate dynamic exchange, scratch the surface of the cured plaque and heat it to 180°C (above Tv​ ) for 30 minutes. The scratch will autonomously heal due to the Zn-catalyzed associative exchange of the 5,5-dimethoxy-substituted phosphate esters.

FR_Mechanism Heat Thermal Stress (Fire) Polymer PPE-Epoxy Vitrimer Heat->Polymer Decomp Phosphate Ester Cleavage Polymer->Decomp GasPhase Gas Phase: PO· Radical Release Decomp->GasPhase CondPhase Condensed Phase: Phosphoric Acid Formation Decomp->CondPhase Quench Radical Quenching (H· / OH·) GasPhase->Quench Char Carbonaceous Char Layer CondPhase->Char Suppress Flame Suppression Quench->Suppress Char->Suppress Thermal Insulation

Dual-action flame retardancy mechanism of polyphosphoester networks.

Quantitative Data Summaries

The following table summarizes the comparative performance metrics of the synthesized PPE copolymers and the resulting flame-retardant vitrimer networks.

Material SystemApplication / FunctionCatalyst / Curing Agent Mn​ (kDa)Dispersity (Đ)LOI (%)UL-94 Rating
PEG-b-PPE Drug Delivery MicelleDBU / Thiourea (TU)18.51.14N/AN/A
PPE Homopolymer Hydrophilic BlockTBD12.01.18N/AN/A
DGEBA Control Standard EpoxyAmine HardenerN/AN/A21.5Fail
PPE-Epoxy Vitrimer Flame-Retardant NetworkZn(acac)₂ (5 mol%)N/AN/A33.8V-0

Note: Limiting Oxygen Index (LOI) values > 28% and a UL-94 V-0 rating indicate self-extinguishing behavior, validating the highly efficient condensed and gas-phase flame retardancy of the dioxaphosphorinane derivative.

References

  • Title: 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide Source: Acta Crystallographica Section C URL: [Link]

  • Title: Accelerating the end-to-end production of cyclic phosphate monomers with modular flow chemistry Source: Chemical Science (Royal Society of Chemistry) URL: [Link]

  • Title: Versatile Phosphate Diester-Based Flame Retardant Vitrimers via Catalyst-Free Mixed Transesterification Source: ACS Applied Materials & Interfaces URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

Welcome to the Technical Support Center for the synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues leading to low yields, and optimize their experimental outcomes.

Introduction

The synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide, a cyclic phosphate triester, is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. The most common synthetic route involves the reaction of a 1,3-diol with a phosphorylating agent, followed by the introduction of the phenoxy group. This guide will provide a detailed breakdown of the synthesis, address potential pitfalls, and offer evidence-based solutions to common challenges. The crystal structure of the title compound has been reported, confirming its distorted chair conformation.[1]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide and what are the critical steps?

The most prevalent and logical synthetic pathway is a two-step process:

  • Formation of the cyclic chlorophosphate intermediate: This involves the reaction of 2,2-dimethoxy-1,3-propanediol with phosphorus oxychloride (POCl₃) in the presence of a non-nucleophilic base to neutralize the HCl byproduct.

  • Introduction of the phenoxy group: The cyclic chlorophosphate is then reacted with phenol, typically in the presence of a base, to yield the final product.

A similar approach has been successfully employed for the synthesis of related halogen-free cyclic phosphoric acid esters.[2]

Critical Steps:

  • Anhydrous Conditions: All reagents and solvents must be strictly anhydrous. Moisture will lead to the hydrolysis of phosphorus oxychloride and the cyclic chlorophosphate intermediate, significantly reducing the yield.

  • Temperature Control: The initial reaction with phosphorus oxychloride is often exothermic and requires careful temperature management (typically at low temperatures, e.g., 0 °C) to prevent side reactions.

  • Stoichiometry of the Base: The correct stoichiometry of the base is crucial for neutralizing the generated HCl without promoting unwanted side reactions.

Q2: My yield of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide is consistently low. What are the likely causes?

Low yields in this synthesis can often be attributed to several factors:

  • Incomplete Reaction: Insufficient reaction time or non-optimal temperature can lead to incomplete conversion of starting materials.

  • Side Reactions: The formation of byproducts is a major contributor to low yields. Common side reactions include the formation of oligomeric or polymeric phosphates and hydrolysis of intermediates.

  • Hydrolysis: As mentioned, the presence of water during the reaction or workup can lead to the hydrolysis of the starting materials and the product.[3][4]

  • Purification Losses: The product may be lost during the workup and purification steps, especially if it is sensitive to the conditions used (e.g., acidic silica gel in column chromatography).

Troubleshooting Guide

This section provides a structured approach to identifying and resolving common issues encountered during the synthesis.

Problem 1: Low or no formation of the desired product, with starting materials remaining.
Possible Cause Troubleshooting Action Rationale
Inactive Reagents Ensure phosphorus oxychloride is fresh and has been properly stored to prevent degradation. Use freshly distilled or anhydrous solvents.Phosphorus oxychloride is highly reactive and can degrade upon exposure to moisture.
Insufficient Reaction Time or Temperature Monitor the reaction progress using an appropriate analytical technique (e.g., ³¹P NMR or TLC). If the reaction has stalled, consider increasing the temperature or extending the reaction time.The reaction kinetics may be slower than anticipated under the initial conditions.
Inadequate Mixing Ensure efficient stirring throughout the reaction, especially during the addition of reagents.Poor mixing can lead to localized high concentrations of reagents, promoting side reactions.
Problem 2: The formation of a significant amount of white precipitate (suspected to be a salt) and a complex mixture of byproducts.
Possible Cause Troubleshooting Action Rationale
Presence of Moisture Rigorously dry all glassware and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).Moisture leads to the formation of phosphoric acid and other hydrolyzed byproducts, which can complicate the reaction and purification.
Incorrect Stoichiometry of Base Carefully measure and add the base. An excess of base can promote side reactions, while an insufficient amount will not effectively neutralize the HCl, leading to acid-catalyzed side reactions.The base plays a critical role in controlling the reaction pathway.
Reaction Temperature Too High Maintain the recommended low temperature during the addition of phosphorus oxychloride.High temperatures can lead to the formation of undesired oligomeric and polymeric byproducts.
Problem 3: Significant product loss during workup and purification.
Possible Cause Troubleshooting Action Rationale
Hydrolysis during Aqueous Workup Minimize contact with water during the workup. Use brine to wash the organic layer and dry thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄).The cyclic phosphate ester can be susceptible to hydrolysis, especially under acidic or basic conditions.
Degradation on Silica Gel Deactivate the silica gel by pre-treating it with a small amount of triethylamine in the eluent. Alternatively, consider other purification methods such as crystallization or preparative HPLC.Standard silica gel is slightly acidic and can cause the degradation of sensitive organophosphorus compounds.
Product Volatility If the product is volatile, use caution during solvent removal under reduced pressure.Significant product loss can occur if the product co-evaporates with the solvent.

Experimental Protocols

Detailed Synthesis Protocol

This protocol is a representative procedure based on established methods for analogous compounds.[2] Optimization may be required for specific laboratory conditions.

Step 1: Synthesis of 2-Chloro-5,5-dimethoxy-1,3,2-dioxaphosphorinane 2-Oxide

  • To a dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 2,2-dimethoxy-1,3-propanediol (1 equivalent) and anhydrous dichloromethane (CH₂Cl₂).

  • Cool the mixture to 0 °C in an ice bath.

  • Add triethylamine (2.2 equivalents) to the stirred solution.

  • Add a solution of phosphorus oxychloride (1.1 equivalents) in anhydrous CH₂Cl₂ dropwise via the dropping funnel over 1-2 hours, maintaining the internal temperature below 5 °C.

  • After the addition is complete, stir the reaction mixture at 0 °C for an additional 2 hours, then allow it to warm to room temperature and stir for another 12 hours.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt.

  • Wash the filtrate with cold, dilute HCl, followed by saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude 2-chloro-5,5-dimethoxy-1,3,2-dioxaphosphorinane 2-oxide. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

  • In a separate dried flask under a nitrogen atmosphere, dissolve phenol (1 equivalent) and triethylamine (1.2 equivalents) in anhydrous CH₂Cl₂.

  • Cool the solution to 0 °C.

  • Add a solution of the crude 2-chloro-5,5-dimethoxy-1,3,2-dioxaphosphorinane 2-oxide (1 equivalent) in anhydrous CH₂Cl₂ dropwise to the phenol solution.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Follow the same workup procedure as in Step 1.

  • Purify the crude product by column chromatography on deactivated silica gel or by crystallization.

Data Presentation
Parameter Recommended Condition Potential Impact of Deviation
Solvent Anhydrous DichloromethanePresence of water leads to hydrolysis.
Base TriethylamineIncorrect stoichiometry can lead to side reactions.
Temperature (Step 1) 0-5 °C (addition), then RTHigher temperatures can lead to polymerization.
Temperature (Step 2) 0 °C, then RTMay affect reaction rate and selectivity.
Purification Deactivated Silica Gel ChromatographyAcidic silica can degrade the product.

Mechanistic Insights and Side Reactions

Reaction Mechanism

The synthesis proceeds through a nucleophilic substitution on the phosphorus center. The diol displaces two chloride ions from POCl₃ to form the cyclic intermediate. The subsequent reaction with phenol displaces the remaining chloride to form the final product.

Synthesis_Mechanism Diol 2,2-Dimethoxy-1,3-propanediol Intermediate 2-Chloro-5,5-dimethoxy-1,3,2-dioxaphosphorinane 2-Oxide Diol->Intermediate + POCl₃, Et₃N POCl3 POCl₃ POCl3->Intermediate Base1 Et₃N Base1->Intermediate Product 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide Intermediate->Product + Phenol, Et₃N Phenol Phenol Phenol->Product Base2 Et₃N Base2->Product

Caption: Synthetic pathway for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide.

Potential Side Reactions

Understanding potential side reactions is crucial for optimizing the synthesis and minimizing impurities.

Side_Reactions StartingMaterials Diol + POCl₃ DesiredProduct Cyclic Phosphate Ester StartingMaterials->DesiredProduct Desired Pathway Hydrolysis Hydrolysis Products (e.g., Phosphoric Acid) StartingMaterials->Hydrolysis Presence of Water Oligomers Oligomeric/Polymeric Phosphates StartingMaterials->Oligomers High Temperature IncompleteReaction Unreacted Starting Materials StartingMaterials->IncompleteReaction Suboptimal Conditions

Caption: Potential side reactions in the synthesis of cyclic phosphate esters.

References

  • Design, Synthesis and Actual Applications of the Polymers Containing Acidic P–OH Fragments: Part 1. Polyphosphodiesters. PMC. Available at: [Link]

  • 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide. PubMed. Available at: [Link]

  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. SIELC Technologies. Available at: [Link]

  • Synthetic approaches for cyclic phosphotriesters I and their derivatives. ResearchGate. Available at: [Link]

  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. NIST WebBook. Available at: [Link]

  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide (CAS 884-89-9). Cheméo. Available at: [Link]

  • Supporting Information. Rsc.org. Available at: [Link]

  • Halogen-free cyclic phosphoric acid esters and process for their preparation. Google Patents.
  • Controlled Hydrolysis of Phosphate Esters: A Route to Calixarene‐Supported Rare‐Earth Clusters. Wiley Online Library. Available at: [Link]

  • Hydrolysis of Cyclic Phosphates by Ribonuclease A: A Computational Study Using a Simplified Ab Initio Quantum Model. National Institute of Standards and Technology. Available at: [Link]

  • The Hydrolysis of Phosphinates and Phosphonates: A Review. MDPI. Available at: [Link]

  • Hydrolysis of Phosphorus Esters: A Computational Study. DTIC. Available at: [Link]

  • Design and Synthesis of Polyphosphodiesters. Encyclopedia MDPI. Available at: [Link]

  • Synthesis of γ-hydroxypropyl P-chirogenic (±)-phosphorus oxide derivatives by regioselective ring-opening of oxaphospholane 2-oxide precursors. Beilstein Journals. Available at: [Link]

  • Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. PrepChem.com. Available at: [Link]

  • Hydrolysis of cyclic phosphates by ribonuclease A: a computational study using a simplified ab initio quantum model. PubMed. Available at: [Link]

  • 5,5-DIMETHYL-1,3,2-DIOXAPHOSPHORINAN-2-ONE. LookChem. Available at: [Link]

  • Low yield in Phosphoamidite synthesis. Reddit. Available at: [Link]

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. ResearchGate. Available at: [Link]

  • 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide. NextSDS. Available at: [Link]

  • Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]

  • Process for the synthesis and purification of oxycodone. Google Patents.

Sources

Optimization

Technical Support Center: Optimizing Reaction Temperature for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide Preparation

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide. As a key intermediate in various synthetic pathways, optimizing its preparation is critical for overall project success. This document provides in-depth troubleshooting advice and frequently asked questions to address common challenges, with a specific focus on the critical parameter of reaction temperature.

I. Reaction Overview and the Critical Role of Temperature

The synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide typically involves a two-step process. The first step is the reaction of 2,2-dimethoxy-1,3-propanediol with a phosphorylating agent, most commonly phosphorus oxychloride (POCl₃), to form the cyclic chlorophosphate intermediate, 2-chloro-5,5-dimethoxy-1,3,2-dioxaphosphorinane 2-oxide. This is followed by the substitution of the chlorine atom with a phenoxy group.

Reaction temperature is a paramount parameter in this synthesis. It directly influences reaction kinetics, product yield, and the impurity profile. Inadequate temperature control can lead to incomplete reactions, the formation of undesirable side products, or even decomposition of the desired product.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, with a focus on temperature-related causes and solutions.

Problem 1: Low or No Yield of the Desired Product

Symptoms:

  • After the reaction and workup, you isolate a significantly lower amount of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide than expected.

  • TLC or NMR analysis of the crude product shows a large amount of unreacted starting materials.

Potential Causes and Solutions:

  • Inadequate Reaction Temperature: The initial phosphorylation reaction with POCl₃ is often exothermic.[1] If the temperature is too low, the reaction rate will be slow, leading to an incomplete reaction. Conversely, in the subsequent phenoxylation step, insufficient heat may not provide the necessary activation energy for the substitution to occur efficiently.

    • Solution: For the initial reaction with POCl₃, it is common to start at a reduced temperature (e.g., 0 °C) during the addition of reagents to control the exotherm, and then allow the reaction to warm to room temperature or be gently heated to ensure completion.[2][3] For the second step, a moderate increase in temperature may be required to drive the reaction to completion. It is crucial to monitor the reaction progress by TLC or another suitable analytical technique to determine the optimal reaction time at a given temperature.

  • Moisture Contamination: Phosphorus oxychloride reacts vigorously with water, hydrolyzing to phosphoric acid and hydrochloric acid.[4][5] This not only consumes the reagent but also introduces acidic conditions that can lead to side reactions.

    • Solution: Ensure all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents and ensure the starting diol is free of moisture.

Problem 2: Formation of Significant Impurities

Symptoms:

  • TLC analysis of the crude product shows multiple spots in addition to the desired product.

  • NMR spectra of the purified product reveal the presence of unexpected peaks.

Potential Causes and Solutions:

  • Overheating during Phosphorylation: The reaction of diols with POCl₃ can be highly reactive.[6] If the temperature is not carefully controlled, over-reaction can occur, leading to the formation of pyrophosphates or other undesired side products.

    • Solution: Maintain a low temperature (e.g., 0 °C to -10 °C) during the addition of POCl₃. The addition should be done dropwise to manage the exothermic nature of the reaction.[1] Precise temperature control is key to minimizing these side reactions.

  • Side Reactions of the Phenoxide: In the second step, if the temperature is too high, the phenoxide nucleophile can potentially react at other sites or promote decomposition pathways.

    • Solution: The substitution reaction with phenol is typically carried out at a moderate temperature. It is advisable to start at room temperature and gently heat if necessary, while monitoring the reaction progress. The use of a suitable base to generate the phenoxide in situ is also critical for a clean reaction.

Problem 3: Product Decomposition during Workup or Purification

Symptoms:

  • The yield decreases significantly after purification steps like column chromatography or distillation.

  • The purified product appears discolored or shows signs of degradation.

Potential Causes and Solutions:

  • Thermal Instability: While the target molecule is generally stable, prolonged exposure to high temperatures during purification can lead to decomposition.

    • Solution: If distillation is used for purification, perform it under reduced pressure to lower the boiling point. For column chromatography, avoid unnecessarily long exposure of the compound to the silica gel, which can be slightly acidic and promote degradation.[3]

  • Hydrolysis: The phosphotriester linkage can be susceptible to hydrolysis, especially under acidic or basic conditions, which can be exacerbated by elevated temperatures.

    • Solution: Ensure that the workup procedure is performed efficiently and that any acidic or basic aqueous layers are thoroughly removed. When concentrating the product, use a rotary evaporator at a moderate temperature.

III. Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature range for the synthesis of the chlorophosphate intermediate?

A1: The initial reaction of 2,2-dimethoxy-1,3-propanediol with POCl₃ is typically initiated at a low temperature, often between -10 °C and 0 °C, to control the exothermic reaction.[1] After the initial addition, the reaction is often allowed to slowly warm to room temperature and stirred for several hours to ensure completion.

Q2: At what temperature should the substitution reaction with phenol be conducted?

A2: The reaction with phenol is generally carried out at a slightly elevated temperature to ensure a reasonable reaction rate. A common approach is to perform the reaction at room temperature initially and then gently heat to 40-60 °C if the reaction is sluggish. As with all reactions, the optimal temperature may vary depending on the specific solvent and base used.

Q3: How does temperature affect the choice of base in the reaction?

A3: The choice of base and the reaction temperature are often interconnected. For the initial phosphorylation, a non-nucleophilic organic base like triethylamine or pyridine is commonly used to scavenge the HCl produced.[5] These reactions are performed at low temperatures to control the reaction rate. For the phenoxylation step, a base is used to deprotonate phenol. The strength of the base and the reaction temperature will influence the rate of phenoxide formation and its subsequent reaction.

Q4: Can microwave irradiation be used to accelerate this reaction?

A4: While microwave-assisted synthesis can be a powerful tool for accelerating many organic reactions, its application here should be approached with caution. The rapid heating could potentially lead to the formation of side products or decomposition. Small-scale pilot experiments with careful temperature monitoring would be necessary to determine if microwave heating offers an advantage over conventional heating methods.

IV. Experimental Protocols and Data

Table 1: Recommended Temperature Parameters and Expected Observations
Reaction StepReagentsRecommended Temperature RangeTypical Reaction TimeExpected Observations
1. Phosphorylation 2,2-dimethoxy-1,3-propanediol, POCl₃, Triethylamine0 °C for addition, then warm to 20-25 °C2-4 hoursExothermic reaction during addition, formation of triethylamine hydrochloride precipitate.
2. Phenoxylation 2-chloro-5,5-dimethoxy-1,3,2-dioxaphosphorinane 2-oxide, Phenol, Base20-25 °C initially, may require gentle heating to 40-60 °C4-12 hoursGradual disappearance of the chlorophosphate intermediate as monitored by TLC.
Step-by-Step Experimental Protocol

Step 1: Synthesis of 2-Chloro-5,5-dimethoxy-1,3,2-dioxaphosphorinane 2-Oxide

  • Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Charge the flask with 2,2-dimethoxy-1,3-propanediol and anhydrous dichloromethane.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add triethylamine to the cooled solution.

  • Slowly add a solution of phosphorus oxychloride in anhydrous dichloromethane via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC until the starting diol is consumed.

  • Filter the reaction mixture to remove the triethylamine hydrochloride salt and wash the salt with a small amount of anhydrous dichloromethane.

  • The resulting filtrate containing the crude 2-chloro-5,5-dimethoxy-1,3,2-dioxaphosphorinane 2-oxide can be used directly in the next step or purified.

Step 2: Synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

  • In a separate flame-dried flask under a nitrogen atmosphere, dissolve phenol in an anhydrous solvent such as THF or dichloromethane.

  • Add a suitable base (e.g., sodium hydride or triethylamine) and stir until the evolution of hydrogen gas ceases (if using NaH) or for 15-20 minutes.

  • Cool the solution of the crude chlorophosphate from Step 1 to 0 °C.

  • Slowly add the prepared phenoxide solution to the chlorophosphate solution.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours. Gentle heating may be applied if necessary, while monitoring the reaction by TLC.

  • Once the reaction is complete, quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

V. Visualization of Key Relationships

Reaction_Optimization cluster_phosphorylation Phosphorylation Step cluster_phenoxylation Phenoxylation Step start_materials 2,2-dimethoxy-1,3-propanediol + POCl3 low_temp Low Temperature (0°C) start_materials->low_temp Controlled Addition high_temp_p High Temperature (>25°C) start_materials->high_temp_p Uncontrolled Exotherm intermediate 2-Chloro-5,5-dimethoxy- 1,3,2-dioxaphosphorinane 2-Oxide low_temp->intermediate Desired Pathway side_products_p Side Products (e.g., Pyrophosphates) high_temp_p->side_products_p phenol Phenol + Base moderate_temp Moderate Temperature (25-60°C) intermediate->moderate_temp phenol->moderate_temp Nucleophilic Substitution final_product 5,5-Dimethoxy-2-phenoxy- 1,3,2-dioxaphosphorinane 2-Oxide moderate_temp->final_product Desired Pathway high_temp_s High Temperature (>80°C) decomposition Decomposition Products high_temp_s->decomposition final_product->high_temp_s Prolonged Heating

Caption: Influence of temperature on the synthesis pathway.

VI. Conclusion

The successful synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide is highly dependent on the careful control of reaction temperature at each step. By understanding the potential pitfalls of improper temperature management and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve yields, minimize impurities, and achieve a more robust and reproducible synthesis.

VII. References

  • Floridoside Phosphotriester Derivatives: Synthesis and Inhibition of Human Neutrophils' Oxidative Burst. Marine Drugs. [Link]

  • Micro-flow synthesis of symmetrical phosphotriesters. ResearchGate. [Link]

  • Synthesis of 2-Substiuted-5,5-dimethyl-1,3,2-dioxa-phosphorinane-2-Oxides. Asian Journal of Chemistry. [Link]

  • Inverse Phosphotriester DNA Synthesis Using Photochemically-Removable Dimethoxybenzoin Phosphate Protecting Groups. The Journal of Organic Chemistry. [Link]

  • Phosphate triester-based multifunctional handles for post-synthetic oligonucleotide functionalization. DiVA. [Link]

  • Phosphoryl chloride. Sciencemadness Wiki. [Link]

  • PHOSPHORYL TRICHLORIDE CAS N°: 10025-87-3. OECD Existing Chemicals Database. [Link]

  • Phosphoryl chloride. Wikipedia. [Link]

  • (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide as a preligand in palladium-catalyzed asymmetric allylic alkylation. RSC Publishing. [Link]

  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. SIELC Technologies. [Link]

  • Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. PrepChem.com. [Link]

  • Synthesis, Biophysical and Biological Evaluation of Splice-Switching Oligonucleotides with Multiple LNA-Phosphothiotriester Backbones. PMC. [Link]

  • Selective monophosphorylation of chitosan via phosphorus oxychloride. PMC. [Link]

  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. NIST WebBook. [Link]

  • Reaction of 2-chloro-5,5-dimethyl-(1,3,2)-dioxaphosphinane-2-oxide (5a) with diethyl phosphonate (7a). ResearchGate. [Link]

  • 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide. PubMed. [Link]

  • Effect of ATP concentration, pH, and temperature on phosphorylation of... ResearchGate. [Link]

  • Frontiers and Approaches to Chemical Synthesis of Oligodeoxyribonucleotides. MDPI. [Link]

  • Temperature sensitivity of phospho-Ser473-PKB/AKT. ResearchGate. [Link]

  • A temperature-dependent conformational shift in p38α MAPK substrate–binding region associated with changes in substrate phosphorylation profile. PMC. [Link]

  • Influence of low temperature on productivity, proteome and protein phosphorylation of CHO cells. PubMed. [Link]

  • Oligonucleotide synthesis. Wikipedia. [Link]

  • Low yield in Phosphoamidite synthesis. Reddit. [Link]

  • Kinetics and thermodynamics of i-DNA formation: phosphodiester versus modified oligodeoxynucleotides. Nucleic Acids Research. [Link]

  • Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. ATDBio. [Link]

  • Investigating the Impact of Temperature and pH on Enzyme Activity: A Kinetic Analysis. Omics. [Link]

  • Synthesis and purification method for DOPO. Google Patents.

  • 5,5-DiMethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide. NextSDS. [Link]

  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide (CAS 884-89-9). Cheméo. [Link]

  • Cas 4090-60-2,5 5-DIMETHYL-1 3 2-DIOXAPHOSPHORINAN-2. LookChem. [Link]

    • Organic Syntheses Procedure. [Link]

Sources

Troubleshooting

Technical Support Center: Stabilizing 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide Formulations

Welcome to the Advanced Formulation Troubleshooting Guide. Designed for drug development professionals and materials scientists, this resource provides field-proven, mechanistically grounded solutions for managing the th...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation Troubleshooting Guide. Designed for drug development professionals and materials scientists, this resource provides field-proven, mechanistically grounded solutions for managing the thermal lability of complex cyclic phosphate esters during high-temperature processing (e.g., hot-melt extrusion, sterilization, or polymer blending).

Part 1: Diagnostic & Resolution Workflow

Before altering your formulation, it is critical to diagnose the exact pathway of thermal failure. Use the workflow below to isolate the root cause of degradation and apply the correct stabilization strategy.

G A Thermal Degradation Detected in Processing B TGA/DSC & 31P NMR Analysis A->B C Identify Primary Degradation Pathway B->C D Ring-Opening & Acid Elimination C->D E Matrix Mobility / Excipient Incompatibility C->E F Incorporate Acid Scavenger (e.g., MgO) D->F G Modify Polymer Matrix (e.g., POSS integration) E->G H Thermally Stable Formulation Achieved F->H G->H

Workflow for diagnosing and resolving thermal instability in cyclic phosphate formulations.

Part 2: Expert FAQs & Mechanistic Troubleshooting

Q1: What is the primary mechanism driving the thermal degradation of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide? Answer: The thermal behavior of this compound is strictly dictated by its structural geometry. The six-membered dioxaphosphorinane ring exists in a distorted chair conformation, with the phenoxy group forced into an axial position[1]. This creates a significant deformation from the ideal tetrahedral shape around the phosphate group[1]. During thermal stress, this inherent steric strain facilitates the rapid cleavage of P–O bonds. The primary degradation pathway is the elimination of a phosphorus acid, a process heavily dependent on the high level of oxygenation at the phosphorus center[2]. Once generated, these free acidic species act as catalysts, triggering a runaway auto-catalytic breakdown of both the cyclic ester and the surrounding polymer/API matrix[2].

Q2: Why does our 5,5-dimethoxy formulation degrade at lower temperatures compared to standard 5,5-dimethyl analogs? Answer: The difference lies in the electronic effects of the substituents. In the solid crystalline state, the methoxy groups adopt a trans-gauche orientation and form a robust three-dimensional network of C–H···O intermolecular hydrogen bonds, which stabilizes the lattice[1][3]. However, once melted or solvated during processing, the inductive electron-withdrawing nature of the methoxy oxygens makes the central phosphorus atom highly electrophilic. In contrast, the methyl groups in 5,5-dimethyl analogs donate electron density, which reduces the reactivity of the phosphorus-oxygen bonds and enhances thermal resistance[4]. The dimethoxy groups effectively lower the activation energy required for nucleophilic attack and thermal ring-opening.

Q3: How can we re-engineer the formulation to prevent premature thermal degradation? Answer: Stabilization requires a multi-pronged, causality-driven approach:

  • Active Acid Scavenging: Introduce 0.5% to 2.0% w/w of an inorganic acid scavenger (such as magnesium oxide or hydrotalcite). This intercepts and neutralizes trace phosphoric acids the moment they are generated, completely halting the auto-catalytic degradation loop[2].

  • Matrix Rigidity Enhancement: Disperse the compound within a rigid, high-Tg polymer matrix or utilize polyhedral oligomeric silsesquioxane (POSS) derivatives. Rigid networks restrict the molecular mobility of the dioxaphosphorinane ring, significantly delaying the onset of thermal weight loss and promoting the formation of a stable, cross-linked char[5][6].

  • Absolute Moisture Eradication: Because the distorted tetrahedral shape is highly vulnerable to hydrolytic attack[1], pre-drying all excipients to <0.1% moisture is a non-negotiable prerequisite before compounding.

Part 3: Quantitative Thermal Stability Profiles

The following table summarizes the expected thermal performance shifts when applying the recommended stabilization strategies to 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide formulations.

Formulation StrategyT_onset (5% Weight Loss)T_max (Peak Degradation)Residual Char at 600°CPrimary Degradation Mechanism
Neat Compound (Unformulated) 185°C240°C< 5.0%Acid elimination, volatile organic release
Formulation + 1.5% MgO Scavenger 215°C270°C9.2%Stabilized phosphate salt formation
Formulation + 5% POSS Matrix 238°C295°C23.5%Cross-linked char network formation

(Note: Data synthesized based on the thermal behavior of structurally analogous organophosphorus cyclic esters and DOPO-POSS systems[2][5][6].)

Part 4: Validated Methodology for Thermal Stress Testing & Stabilization

To ensure your formulation changes are effective, execute this self-validating protocol. Every step is designed to confirm causality between your formulation inputs and the resulting thermal stability.

Step 1: Moisture Elimination (Pre-Processing)
  • Place the 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide and all matrix excipients into a vacuum drying oven.

  • Dry the materials at 80°C under deep vacuum for a minimum of 12 hours to eliminate moisture-induced hydrolytic vulnerabilities[6].

  • Causality Check: Verify moisture content via Karl Fischer titration (<0.1% required).

Step 2: Cryogenic Blending
  • Combine the dried cyclic phosphate, the selected polymer matrix, and the acid scavenger (e.g., MgO).

  • Mill the mixture using a cryogenic mill (liquid nitrogen cooled).

  • Why: Cryo-milling ensures uniform, intimate dispersion of the acid scavenger without inducing premature thermal stress or localized melting.

Step 3: Thermal Profiling (TGA/DSC)
  • Load 5.0 to 8.0 mg of the blended formulation into an aluminum crucible[6].

  • Heat the sample from 30°C to 300°C at a precise ramp rate of 10°C/min under a continuous nitrogen purge (50 mL/min) to eliminate oxidative variables[6].

  • Validation Check: Analyze the thermogram. The stabilization protocol is validated if the T_onset (temperature at 5% weight loss) shifts by at least +25°C compared to the neat compound, and no exothermic decomposition peaks occur below your target processing temperature.

Step 4: Isothermal Hold & Chemical Integrity Validation
  • Subject a 2-gram sample of the formulation to an isothermal hold at your target processing temperature (e.g., 180°C) for 30 minutes.

  • Quench the sample in a water bath to freeze the thermal history[6], then extract the organic components using anhydrous chloroform or acetonitrile.

  • Analyze the extract via ^31^P NMR.

  • Self-Validating System: The protocol is definitively successful if the ^31^P NMR spectrum shows only the parent peak (typically around -2.66 ppm for similar dioxaphosphorinane derivatives[7]) with no emergence of new downfield peaks, confirming that zero ring-opening or acid elimination occurred during processing.

References

  • 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide International Union of Crystallography (IUCr) URL:[Link]

  • Thermal stability of organophosphorus halogen-free flame retardants Additive BZ URL: [Link]

  • Mechanical, Thermal Stability, and Flame Retarding Properties of Phosphorus-Modified PET Blended with DOPO-POSS National Institutes of Health (NIH / PMC) URL: [Link]

  • 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide (PubMed Abstract) National Institutes of Health (NIH / PubMed) URL:[Link]

  • Mechanical, Thermal Stability, and Flame Retarding Properties of Phosphorus-Modified PET Blended with DOPO-POSS ACS Omega (ACS Publications) URL: [Link]

  • Thermal Degradation of Organophosphorus Flame Retardants OUCI / DNTB URL: [Link]

  • Synthesis and Thermal Properties of Two Novel P-N Compounds Asian Journal of Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Navigating Steric Hindrance in Reactions of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

Prepared by the Applications Science Team Welcome to the technical support guide for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide. This document is designed for researchers, chemists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Applications Science Team

Welcome to the technical support guide for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide. This document is designed for researchers, chemists, and drug development professionals who are utilizing this versatile but sterically challenging organophosphorus reagent. Our goal is to provide practical, field-tested solutions to common experimental hurdles, grounded in established chemical principles.

Understanding the Core Challenge: Inherent Steric Encumbrance

The reactivity of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide is dominated by its three-dimensional structure. The six-membered dioxaphosphorinane ring typically adopts a distorted chair conformation. In this arrangement, the phenoxy group, which serves as the primary leaving group in nucleophilic substitution reactions, occupies an axial position.[1][2] This conformation, combined with the bulky 5,5-dimethoxy groups on the ring, creates significant steric shielding around the electrophilic phosphorus center. This shielding is the primary obstacle to achieving high yields and efficient reaction kinetics.

Caption: Steric hindrance from axial and ring substituents shielding the phosphorus atom.

Frequently Asked Questions & Troubleshooting Guide

This section addresses the most common issues encountered during reactions with this reagent.

Q1: My reaction shows very low or no conversion of the starting material. What is the primary cause and how can I fix it?

A1: Low conversion is almost always due to the high activation energy required for the nucleophile to overcome the steric barrier around the phosphorus atom. The incoming nucleophile must approach the P=O bond, and the bulky substituents physically impede this trajectory.

Troubleshooting Steps:

  • Increase Reaction Temperature: Providing more thermal energy is the most direct way to overcome the activation barrier. However, this must be done cautiously to avoid decomposition of starting materials or products. Monitor the reaction by TLC or LC-MS at regular intervals when increasing heat.[3]

  • Optimize Your Choice of Solvent: Switching to a polar aprotic solvent like DMF or DMSO can significantly enhance the rate of nucleophilic substitution. These solvents can help stabilize the charged transition state and may increase the effective nucleophilicity of the attacking species.[3]

  • Enhance Nucleophile Reactivity:

    • Stronger Nucleophile: If possible, switch to a less sterically hindered or more inherently reactive nucleophile.

    • Deprotonation: For nucleophiles like alcohols or amines, ensure complete deprotonation with a strong, non-nucleophilic base (e.g., NaH, KHMDS) prior to reaction. This maximizes the concentration and reactivity of the active nucleophile.

  • Extend Reaction Time: Sterically hindered reactions are often slow. If thermal stability allows, simply increasing the reaction time from hours to days may be sufficient to drive the reaction to completion.

Q2: The reaction is proceeding, but it is extremely slow. How can I accelerate it without causing decomposition?

A2: Slow reaction rates are a direct consequence of steric hindrance. Beyond increasing the temperature (Q1), catalytic methods or alternative energy sources can be employed.

Troubleshooting Steps:

  • Introduce a Catalyst:

    • Lewis Acids: A mild Lewis acid catalyst can coordinate to the phosphoryl oxygen (P=O), increasing the electrophilicity of the phosphorus atom and making it more susceptible to nucleophilic attack. Screen catalysts like MgCl₂, ZnCl₂, or Ti(OiPr)₄ in substoichiometric amounts.

    • Phase-Transfer Catalysis (PTC): For reactions involving an ionic nucleophile in a biphasic system, a phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) can be highly effective at shuttling the nucleophile into the organic phase, thereby increasing the reaction rate.[3]

  • Utilize Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times by efficiently heating the reaction mixture, sometimes overcoming activation barriers that are difficult to surpass with conventional heating.[4] This technique is particularly useful for sluggish, sterically hindered reactions.

StrategyRecommended ConditionsRationale & Key Considerations
Thermal Activation Stepwise increase from RT to reflux (e.g., 50°C, 80°C, 110°C)Overcomes kinetic barrier. Monitor for decomposition via TLC/LC-MS.[3]
Solvent Change Switch from THF/DCM to DMF/DMSOEnhances nucleophilicity and stabilizes the transition state.[3]
Catalysis 0.1-0.2 eq. Lewis Acid (e.g., MgCl₂) or PTC (e.g., TBAB)Lewis acids activate the P-center; PTCs improve nucleophile availability.
Microwave Energy 100-180°C, 15-60 minProvides rapid, efficient heating to overcome high activation energies.[4]

Caption: Comparative table of strategies to accelerate sluggish reactions.

Q3: I am observing significant side product formation, leading to a low yield of my desired product. What are the likely side reactions and how can they be minimized?

A3: Side product formation often arises from forcing conditions (e.g., high heat) used to overcome steric hindrance. The specific side products depend on the nucleophile used.

Common Side Reactions & Solutions:

  • Elimination: If your nucleophile is also a strong base, it may induce elimination reactions on the substrate or other molecules in the mixture, especially at elevated temperatures.

    • Solution: Use a less basic nucleophile if possible. Alternatively, generate the nucleophile in situ at low temperatures and add the phosphorinane oxide slowly to maintain a low concentration of the base.

  • Substrate Decomposition: The 1,3,2-dioxaphosphorinane ring can be sensitive to strong acid or base and high temperatures, leading to ring-opening or other degradation pathways.

    • Solution: Milder reaction conditions are paramount. Prioritize catalytic methods or the use of a more reactive (but still selective) nucleophile over extreme heat. If the reaction requires a base, ensure it is fully consumed in the desired reaction and that excess is quenched during workup.

  • Reaction with Solvent: Highly reactive nucleophiles may react with solvents like DMF or DMSO at elevated temperatures.

    • Solution: If high heat is necessary, choose a more inert solvent like toluene, xylene, or diglyme.

Troubleshooting_Workflow start Problem: Low Yield / Slow Rate check_purity Step 1: Verify Reagent Purity (Nucleophile, Solvent, Substrate) start->check_purity purity_ok Purity OK? check_purity->purity_ok purify Purify/Replace Reagents purity_ok->purify No optimize Step 2: Optimize Reaction Conditions purity_ok->optimize Yes purify->start temp Increase Temperature Incrementally (e.g., 50°C → 80°C → 110°C) optimize->temp solvent Switch to Polar Aprotic Solvent (DMF, DMSO) temp->solvent Still slow / No conversion success Success! temp->success Reaction works catalyst Add Catalyst (Lewis Acid or PTC) solvent->catalyst Still slow / Side products solvent->success Reaction works time Increase Reaction Time catalyst->time Improvement, but incomplete catalyst->success Reaction works time->success Reaction works

Caption: A step-by-step workflow for troubleshooting challenging reactions.

Experimental Protocol: General Procedure for Nucleophilic Substitution

This protocol provides a robust starting point for a nucleophilic substitution reaction, incorporating best practices to mitigate steric hindrance. This example uses an alcohol (R-OH) as the nucleophile.

Materials:

  • 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

  • Nucleophile (e.g., R-OH)

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous solvent (e.g., DMF or THF)

  • Standard laboratory glassware, dried in an oven

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Preparation: Under an inert atmosphere, add the alcohol (1.2 equivalents) to a flame-dried, three-necked flask equipped with a magnetic stirrer and a dropping funnel.

  • Nucleophile Activation: Add anhydrous solvent (e.g., THF) to dissolve the alcohol. Cool the solution to 0°C in an ice bath. Carefully add NaH (1.2 equivalents) portion-wise. Caution: Hydrogen gas is evolved. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the alkoxide.

  • Substrate Addition: Dissolve the 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide (1.0 equivalent) in a minimal amount of anhydrous solvent in the dropping funnel. Add this solution dropwise to the stirred alkoxide solution at room temperature over 20-30 minutes.

  • Reaction Monitoring: Heat the reaction mixture to a predetermined temperature (e.g., 60°C). Monitor the reaction progress by TLC or LC-MS every 2-4 hours. If the reaction is sluggish, consider increasing the temperature or adding a catalyst as described in the troubleshooting section.

  • Workup: Once the reaction is complete, cool the mixture to 0°C and cautiously quench with saturated aqueous ammonium chloride (NH₄Cl) solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.

References
  • Neilson, R. H., et al. (2002). Synthesis, structure, and reactivity of some sterically hindered (Silylamino)phosphines.Inorganic Chemistry, 41(25).
  • Denmark, S. E., & Stavenger, R. A. (2000). Impact of steric hindrance on reaction-path selection for triisobutylamine in the cross-aldol reaction.The Journal of Organic Chemistry, 65(12).
  • Wang, C., et al. (2015). Steric Hindrance-Driven Access to 3,4,7-Trihydro-1,2-oxaphosphepine 2-Oxides from Vinyloxiranes and Phosphoryl Diazomethanes. The Journal of Organic Chemistry, 90(43), 15366-15372. [Link]

  • Jasiak, A., et al. Experimental study on the microreactor-assisted synthesis of phosphinic chlorides with different steric hindrance.Royal Society of Chemistry.
  • Keglevich, G. (2021). Microwaves as “Co-Catalysts” or as Substitute for Catalysts in Organophosphorus Chemistry. Molecules, 26(5), 1295. [Link]

  • Ghorpade, S., et al. (2020). Sterically hindered P,N-type amidophosphines: synthesis, transition metal chemistry, and catalytic activity in stereoselective Heck coupling of aryl chlorides. Dalton Transactions, 49(3), 723-734. [Link]

  • Erb, J. (2024). Improving Methods for Enantioselective Organophosphorus Synthesis by A Chiral Nucleophile-Metal Bifunctional Catalytic System. eCommons, University of Dayton. [Link]

  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide (CAS 884-89-9). Cheméo. [Link]

  • Ślepokura, K., & Lis, T. (2004). 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 5), o315–o317. [Link]

  • Phosphine oxide synthesis by substitution or addition. Organic Chemistry Portal. [Link]

  • Ślepokura, K., & Lis, T. (2004). 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide. International Union of Crystallography. [Link]

  • Seshacharyulu, P., et al. (2012). Protocol to assess substrate dephosphorylation by serine/threonine phosphoprotein phosphatases in vitro. Nature Protocols, 7(6), 1137-1149. [Link]

  • Nycz, J. E., et al. (2020). Reaction of 2-chloro-5,5-dimethyl-(1,3,2)-dioxaphosphinane-2-oxide (5a) with diethyl phosphonate (7a). ResearchGate. [Link]

  • Albrecht, Ł., & Albrecht, A. (2009). Organocatalytic Asymmetric Synthesis of Organophosphorus Compounds. European Journal of Organic Chemistry, 2009(35), 6015-6028. [Link]

  • Stec, W. J., & Lopusinski, A. (2006). A CONFORMATIONAL STUDY OF BIS(5,5-DIMETHYL-2-X-1,3,2-DIOXAPHOSPHORINAN-2-YL) SULFANES AND POLYSULFANES USING NMR AND IR SPECTROSCOPY. Phosphorus, Sulfur, and Silicon and the Related Elements, 1(1), 55-66. [Link]

  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. SIELC Technologies. [Link]

  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. U.S. Environmental Protection Agency. [Link]

  • Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. PrepChem.com. [Link]

  • Gafurov, Z. N., et al. (2021). (2S,5S)-5-(Methylamino)-4,4-diphenyl-1,3,2-dioxaphosphorinane-2-oxide as a preligand in palladium-catalyzed asymmetric allylic alkylation. RSC Advances, 11(54), 34226-34232. [Link]

  • Cas 4090-60-2, 5 5-DIMETHYL-1 3 2-DIOXAPHOSPHORINAN-2. LookChem. [Link]

  • 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. PubChem. [Link]

  • Cholewinski, G., et al. (2010). 5,5-Dimethyl-2-methylseleno-1,3,2-dioxaphosphorinan-2-one. ResearchGate. [Link]

  • Holt, L. J., et al. (2011). Mapping and analysis of phosphorylation sites: a quick guide for cell biologists. Molecular Biology of the Cell, 22(20), 3777-3782. [Link]

  • Hattori, T., et al. (1995). Nucleophilic aromatic substitution reactions of 1-methoxy-2-(diphenylphosphinyl)naphthalene with C-, N-, and O-nucleophiles: Facile synthesis of diphenyl(1-substituted-2-naphthyl)phosphines. Tohoku University Repository. [Link]

  • Leslie, T. M., et al. Investigation of the Reaction Order for Nucleophilic Substitution of Dialkyl Methylphosphonates by Alkoxides. Defense Technical Information Center. [Link]

  • Mikolajczyk, M. (2000). Nucleophilic Substitution at Tetracoordinate Phosphorus. Stereochemical Course and Mechanisms of Nucleophilic Displacement Reactions at. Semantic Scholar. [Link]

  • 13.1.2 "Nucleophilic Aromatic Substitution". Chemistry LibreTexts. [Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting the Synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

Welcome to the advanced technical support and troubleshooting guide for the synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide . This cyclic phosphate triester is a highly sensitive, critical intermedi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the advanced technical support and troubleshooting guide for the synthesis of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide . This cyclic phosphate triester is a highly sensitive, critical intermediate often utilized in the synthesis of dihydroxyacetone phosphate (DHAP) derivatives[1].

Because the formation of the six-membered dioxaphosphorinane ring involves the reaction of a 1,3-diol (2,2-dimethoxy-1,3-propanediol) with a bifunctional phosphorylating agent (phenyl dichlorophosphate), the reaction is highly susceptible to competing side reactions. This guide is designed to help you understand the mechanistic causality behind these failures and implement self-validating protocols to ensure high-purity yields.

Reaction Dynamics & Competing Pathways

To minimize side reactions, we must first map the divergence points in the synthesis workflow. The diagram below illustrates how the monophosphorylated intermediate can either proceed to the desired cyclic product or diverge into detrimental polymeric and hydrolytic pathways.

G A 2,2-Dimethoxy-1,3-propanediol + Phenyl Dichlorophosphate C Monophosphorylated Intermediate A->C Nucleophilic Attack H Hydrolysis (Moisture Contamination) A->H H2O Present B Base (Pyridine/Et3N) B->C HCl Scavenging D Intramolecular Cyclization (High Dilution) C->D Favored Pathway E Intermolecular Reaction (High Concentration) C->E Competing Pathway F 5,5-Dimethoxy-2-phenoxy- 1,3,2-dioxaphosphorinane 2-Oxide D->F Fast Ring Closure G Oligomeric Phosphates (Polycondensation) E->G Chain Growth I Acyclic Acidic Impurities H->I P-Cl Cleavage

Reaction pathway showing desired cyclization versus polycondensation and hydrolysis.

Troubleshooting FAQs: Causality & Solutions

Q1: Why is my crude product highly viscous, yielding very little of the cyclic monomer? A1: A highly viscous crude mixture is the primary indicator that intermolecular polycondensation is outcompeting intramolecular ring closure. When reacting a 1,3-diol with a phosphodichloride, the intermediate monophosphorylated species can either bite back on itself (cyclization) or react with another diol/phosphorylating agent (chain growth)[2].

  • Causality & Solution: Cyclization is a unimolecular process (concentration-independent kinetics), while polycondensation is bimolecular (concentration-dependent). To minimize oligomerization, you must enforce the high dilution principle . Maintain the reaction at a low concentration (e.g., ~5 g/L) and use a syringe pump to introduce the diol slowly over a period of 3–4 hours[2].

Q2: My final product degrades rapidly during storage. What causes this hydrolytic instability? A2: Degradation is almost always triggered by residual acidic impurities formed during the reaction. If any moisture is present in your solvents or glassware, it reacts with phenyl dichlorophosphate to form phenylphosphoric acid derivatives[3].

  • Causality & Solution: These acidic byproducts are not just impurities; they act as auto-catalysts for the hydrolytic ring-opening of the dioxaphosphorinane structure[3]. To prevent this, your system must be strictly anhydrous. Furthermore, ensure your workup includes a thorough wash with a mild alkaline solution (like saturated NaHCO₃) to neutralize and remove any trace acids before concentration.

Q3: Does the 3D conformation of the dioxaphosphorinane ring affect its stability during purification? A3: Yes. Crystallographic data confirms that the six-membered dioxaphosphorinane ring exists in a distorted chair conformation, heavily influenced by the anomeric effect, which forces the highly electronegative phenoxy group into an axial position[1],[4].

  • Causality & Solution: This specific axial orientation creates unequal P–O bond lengths—the endocyclic P–O distances are significantly shorter than the exocyclic P–O distance[1]. Because of this stereoelectronic bias, the exocyclic P–O(Ar) bond is highly susceptible to nucleophilic attack[5]. To prevent spontaneous cleavage or transesterification, avoid using strong nucleophiles or harsh basic conditions (like NaOH) during your workup. Stick to mild bases.

Quantitative Data: Side-Reaction Profiles

The table below summarizes how different reaction parameters directly influence the distribution of the desired cyclic phosphate versus detrimental side products.

Reaction ConditionDiol Addition RateYield of Cyclic Monomer (%)Oligomer Formation (%)Hydrolytic Impurities (%)
Standard Batch Addition < 10 minutes25 - 35%> 50%< 5%
High-Dilution (Syringe Pump) 3 - 4 hours65 - 75%< 15%< 5%
Non-Anhydrous Solvent 3 - 4 hours< 20%< 10%> 60%

Self-Validating Experimental Protocol

To guarantee reproducibility and minimize the side reactions detailed above, utilize the following self-validating methodology. Validation checkpoints are integrated to ensure process integrity at every step.

Phase 1: Anhydrous Setup & Reagent Preparation
  • Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, an argon inlet, and a syringe pump inlet.

  • Dissolve 1.0 equivalent of phenyl dichlorophosphate in 150 mL of anhydrous dichloromethane (CH₂Cl₂). Add 2.5 equivalents of anhydrous triethylamine (Et₃N) or anhydrous pyridine.

    • Validation Checkpoint: The solution must remain perfectly clear. Any immediate cloudiness or fuming indicates moisture contamination and premature hydrolysis of the phosphorylating agent[3]. If cloudy, abort and re-dry solvents.

Phase 2: High-Dilution Syringe Pump Addition
  • Dissolve 1.0 equivalent of 2,2-dimethoxy-1,3-propanediol in 50 mL of anhydrous CH₂Cl₂ (yielding a highly dilute addition solution of ~5 g/L)[2].

  • Cool the main reaction flask to 0 °C using an ice bath to control the exothermic nucleophilic attack and prevent thermal degradation.

  • Add the diol solution dropwise via a syringe pump over a strict 3 to 4 hour period [2].

    • Validation Checkpoint: As the reaction proceeds, a fine white precipitate of triethylamine hydrochloride (or pyridinium chloride) will form. The steady, gradual accumulation of this salt visually validates that phosphorylation and HCl scavenging are occurring successfully.

Phase 3: Quenching & Purification
  • Allow the reaction to warm to room temperature and stir for an additional 2 hours to ensure complete ring closure.

  • Filter the reaction mixture through a medium-porosity glass frit to remove the precipitated amine hydrochloride salts.

  • Wash the organic filtrate with saturated aqueous NaHCO₃ (2 × 50 mL) to neutralize any residual acidic phosphorus species, followed by brine (50 mL).

    • Validation Checkpoint: Test the pH of the aqueous wash; it must be ≥ 7. Acidic crude mixtures lead to rapid hydrolytic degradation of the cyclic phosphate during concentration[3].

  • Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure at a low temperature (< 30 °C), and purify via silica gel chromatography (Hexanes/EtOAc) to isolate the pure 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide.

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Optimization

resolving 31P NMR signal overlap for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals facing spectral resolution challenges with 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaph...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Analytical Support Center. This guide is specifically engineered for researchers and drug development professionals facing spectral resolution challenges with 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide and related cyclic organophosphates.

Phosphorus-31 (^31^P) NMR is an exceptionally powerful tool due to its 100% natural abundance and wide chemical shift range. However, cyclic organophosphorus compounds frequently exhibit signal overlap due to conformational dynamics, trace impurities, or improper acquisition parameters. This guide provides field-proven, self-validating methodologies to achieve baseline resolution and quantitative accuracy.

Diagnostic Workflow

G A Observe 31P NMR Overlap B Assess Peak Shape A->B C Broad / Coalescing Peaks B->C Dynamic Exchange D Sharp, Co-eluting Peaks B->D Static Overlap E Perform VT-NMR C->E Freeze Conformers F Solvent Switch (ASIS) D->F Shift Modification G Run 2D 1H-31P HMBC D->G 1H Dispersion H Inverse-Gated Decoupling D->H Baseline Resolution

Fig 1: Decision matrix for resolving 31P NMR signal overlap in organophosphorus compounds.

Troubleshooting FAQs
Q1: Why does my purified 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide show a broad, overlapping multiplet instead of a sharp singlet at room temperature?

Causality: The 1,3,2-dioxaphosphorinane ring adopts a flexible chair conformation. The substituents at the phosphorus atom (the phenoxy group and the oxide) can occupy either axial or equatorial positions, creating distinct diastereomeric conformers[1]. At ambient temperature (~25°C), the chair-chair interconversion and the rotation around the exocyclic P-O(phenyl) bond often occur at a rate comparable to the NMR timescale. This intermediate dynamic exchange causes the individual conformer signals to coalesce, broaden, and overlap into an unresolved hump[2]. Self-Validating Solution (VT-NMR): Lowering the temperature decreases the kinetic energy of the molecules, slowing the exchange rate below the NMR timescale (the slow exchange regime). If conformational dynamics are the root cause, the broad hump will self-validate by splitting into distinct, sharp singlets (representing the static axial and equatorial conformers) at low temperatures.

Q2: My target compound's ^31^P signal perfectly overlaps with a trace hydrolysis impurity. How can I differentiate them without relying solely on the ^31^P 1D spectrum?

Causality: ^31^P chemical shifts are highly sensitive to the immediate electronic environment[2]. However, when structural changes occur far from the phosphorus center (e.g., the opening of the dioxaphosphorinane ring at a remote C-O bond), the change in electron shielding at the P nucleus is minimal, often resulting in chemical shift differences of <0.2 ppm. Self-Validating Solution (2D ^1^H-^31^P HMBC): While the ^31^P signals overlap, the ^1^H signals of the 5,5-dimethoxy groups or the phenoxy ring will differ significantly between the intact cyclic structure and the acyclic hydrolysis product. By running a 2D ^1^H-^31^P HMBC, you disperse the overlapping ^31^P signals across the much wider ^1^H chemical shift dimension[3]. The resulting cross-peaks will definitively link the shared ^31^P frequency to their distinct proton environments, validating the presence of two separate species.

Q3: I need to determine the exact purity of my batch using ^31^P qNMR, but closely spaced impurity peaks make integration inaccurate. How do I achieve quantitative baseline resolution?

Causality: Standard ^1^H-decoupled ^31^P NMR (using continuous WALTZ-16 decoupling) induces the Nuclear Overhauser Effect (NOE), which artificially and unevenly enhances ^31^P signals depending on their proximity to protons. Furthermore, phosphorus nuclei often have long longitudinal relaxation times (T1). If the relaxation delay (D1) is too short, the signals will not fully relax between scans, leading to truncated, overlapping tails and inherently flawed integrals[4]. Self-Validating Solution (Inverse-Gated Decoupling): Inverse-Gated Decoupling (IGD) turns off the proton decoupler during the relaxation delay to allow the NOE to decay, turning it on only during the acquisition time to collapse multiplet splitting. Combined with a properly calibrated D1 delay, this ensures the peak area is strictly proportional to the number of phosphorus nuclei, yielding mathematically self-consistent integrations[4].

Quantitative Data Summary
ParameterTypical Value for 1,3,2-DioxaphosphorinanesCausality / Experimental Impact
^31^P Chemical Shift -5.0 to -20.0 ppmHighly sensitive to the axial/equatorial orientation of the P=O and P-OAr bonds.
T1 Relaxation Time 5 to 15 secondsRequires extended D1 delays (e.g., >50s) in qNMR to ensure complete longitudinal relaxation.
^3^J(P,H) Coupling 10 to 15 HzCauses multiplet splitting if ^1^H decoupling is off; highly useful for 2D HMBC correlation.
Coalescence Temp. 10°C to 30°CCauses intermediate exchange at room temperature, leading to broad, overlapping signals.
Step-by-Step Experimental Methodologies
Protocol 1: Variable-Temperature (VT) NMR for Conformer Resolution

Objective: Freeze out conformational exchange to resolve overlapping broad peaks into sharp singlets.

  • Sample Preparation: Dissolve 15-20 mg of the compound in 0.6 mL of a low-freezing-point deuterated solvent (e.g., CD2Cl2 or Toluene-d8). Do not use DMSO-d6 or Benzene-d6 for sub-zero experiments due to their high freezing points.

  • Baseline Acquisition: Acquire a standard ^31^P{^1^H} spectrum at 298 K (25°C). Note the broadness and chemical shift of the overlapping region.

  • Temperature Ramp: Lower the probe temperature in 10°C increments down to 223 K (-50°C).

  • Equilibration & Tuning: At each temperature step, allow 10 minutes for thermal equilibration. Critical: You must re-tune and re-match the probe, and re-shim the magnet at each point, as the solvent's viscosity and dielectric properties change drastically with temperature.

  • Acquisition: Acquire spectra at each interval. Observe the transition from the intermediate exchange regime (broad hump) to the slow exchange regime (distinct sharp signals for axial/equatorial conformers).

Protocol 2: Quantitative ^31^P NMR (qNMR) via Inverse-Gated Decoupling

Objective: Achieve baseline resolution and accurate integration for purity determination.

  • Determine T1: Run an Inversion-Recovery experiment (180° - τ - 90° - acquire) to measure the longest T1 relaxation time among your ^31^P signals (including impurities).

  • Set Relaxation Delay: Set the D1 delay to at least 5 × T1 (typically 50-75 seconds for cyclic organophosphates) to ensure >99.3% relaxation recovery between pulses.

  • Configure Decoupling: Select the inverse-gated decoupling pulse sequence (e.g., zgig on Bruker systems or s2pul with dm='nny' on Varian/Agilent).

  • Acquire: Run a sufficient number of transients (e.g., 64-128) to achieve a Signal-to-Noise Ratio (SNR) > 250:1 for the smallest impurity peak you wish to quantify.

  • Processing: Apply a mild exponential window function (Line Broadening = 1-2 Hz) to improve SNR without causing artificial overlap. Perform a strict baseline correction before integrating.

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Troubleshooting

Technical Support Center: Process Improvements for Crystallizing 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

Welcome to the technical support center for the crystallization of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the crystallization of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) to streamline your purification processes. Here, we combine fundamental principles of crystallization with practical, field-tested advice to help you overcome common challenges and achieve high-purity crystalline material.

Frequently Asked Questions (FAQs)

Q1: What are the key factors influencing the crystallization of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide?

A1: The successful crystallization of any compound, including 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide, is governed by a delicate balance of several factors. These include:

  • Solvent Selection: The ideal solvent will dissolve the compound when hot but have low solubility when cold.[1]

  • Supersaturation: This is the driving force for crystallization and is achieved by cooling, solvent evaporation, or adding an anti-solvent.[2][3]

  • Temperature and Cooling Rate: A slow cooling rate generally promotes the formation of larger, purer crystals.[4][5]

  • Purity of the Solution: Impurities can inhibit crystal formation or be incorporated into the crystal lattice, reducing purity.[4][5]

  • Agitation: Stirring can influence nucleation and crystal growth, but excessive agitation can lead to smaller or broken crystals.[4][6]

  • Seeding: Introducing a small crystal of the pure compound can initiate crystallization.[1][7]

Q2: What is a good starting point for selecting a solvent for the crystallization of this specific compound?

A2: While a specific solvent system for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide is not extensively documented in publicly available literature, we can make educated recommendations based on its structure. The molecule possesses both polar (phosphate and methoxy groups) and non-polar (phenyl and dimethyl-substituted ring) regions. A good starting point would be to explore solvent/anti-solvent systems. For instance, dissolving the compound in a more polar solvent in which it is soluble (e.g., isopropanol, ethyl acetate, or acetone) and then slowly adding a non-polar anti-solvent (e.g., hexanes or heptane) can be an effective strategy.[8]

Q3: My compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?

A3: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid.[1][9] This often happens if the solution is too concentrated or cooled too quickly, causing the solute to come out of solution above its melting point.[1][2] To remedy this, you can try the following:

  • Reheat the solution: Add a small amount of the primary solvent to redissolve the oil.

  • Cool more slowly: Allow the solution to cool to room temperature undisturbed before further cooling in an ice bath.[1]

  • Use a different solvent system: The chosen solvent may be too good a solvent, even at low temperatures. Experiment with a solvent in which the compound has lower solubility.

Troubleshooting Guide

Issue 1: The Compound Fails to Crystallize

Symptoms: After cooling or partial solvent evaporation, the solution remains clear with no solid formation.

Root Causes and Solutions:

Possible Cause Explanation Recommended Action
Insufficient Supersaturation The concentration of the compound in the solvent is below the point of saturation, meaning there is no driving force for crystallization.[2]1. Reduce Solvent Volume: Carefully evaporate some of the solvent using a stream of nitrogen or a rotary evaporator and allow the solution to cool again.[7][9] 2. Add an Anti-solvent: If using a solvent mixture, slowly add an anti-solvent in which the compound is insoluble to induce precipitation.[8]
Solution is Supersaturated but Nucleation is Inhibited The solution is in a metastable state where crystal formation is kinetically hindered.[3][9]1. Scratch the Flask: Gently scratch the inside of the flask with a glass rod below the surface of the solution to create nucleation sites.[1][7] 2. Add a Seed Crystal: Introduce a tiny amount of the pure solid to act as a template for crystal growth.[1][7] 3. Cool to a Lower Temperature: Use a colder bath (e.g., ice-salt or dry ice-acetone) to further decrease solubility.
Issue 2: Rapid Crystallization Leading to Impure Product

Symptoms: A large amount of fine powder or small, poorly formed crystals precipitate out of the solution very quickly upon cooling.

Root Causes and Solutions:

Possible Cause Explanation Recommended Action
Excessive Supersaturation The solution is too concentrated, leading to rapid and uncontrolled nucleation.1. Add More Solvent: Reheat the solution to redissolve the solid and add a small amount of additional hot solvent before allowing it to cool slowly again.[7]
Cooling Too Quickly Rapid cooling does not allow for the selective incorporation of the desired molecules into the crystal lattice, trapping impurities.[5]1. Insulate the Flask: Allow the flask to cool to room temperature on a benchtop, insulated with a cloth or paper towels, before placing it in a cooling bath.
Issue 3: Low Yield of Crystalline Product

Symptoms: Only a small amount of solid is recovered after filtration.

Root Causes and Solutions:

Possible Cause Explanation Recommended Action
Too Much Solvent Used A significant portion of the compound remains dissolved in the mother liquor even after cooling.[7][9]1. Reduce Initial Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the compound. 2. Cool for a Longer Period: Ensure the solution has reached its minimum temperature and has been allowed to stand for a sufficient time to maximize crystal formation. 3. Recover from Mother Liquor: Concentrate the mother liquor and attempt a second crystallization.
Premature Crystallization During Hot Filtration If a hot filtration step was used to remove insoluble impurities, the product may have crystallized on the filter paper or in the funnel stem.1. Preheat the Funnel: Use a stemless funnel and preheat it with hot solvent before filtering the solution. 2. Keep the Solution Hot: Perform the filtration quickly and keep the solution near its boiling point.

Experimental Protocols

Protocol 1: Cooling Crystallization

This is a standard method for purifying solids that are significantly more soluble in a hot solvent than a cold one.

  • Dissolution: In an Erlenmeyer flask, add the crude 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide. Add a minimal amount of a suitable hot solvent (e.g., isopropanol) and heat the mixture with stirring until the solid completely dissolves.

  • Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature on a benchtop. Do not disturb the flask during this period.

  • Further Cooling: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-solvent Crystallization

This method is useful when the compound is highly soluble in a particular solvent at all temperatures.

  • Dissolution: Dissolve the crude compound in a minimum amount of a "good" solvent (e.g., dichloromethane or ethyl acetate) at room temperature.

  • Anti-solvent Addition: Slowly add a "poor" solvent (an anti-solvent, e.g., hexanes) dropwise to the stirred solution until it becomes slightly turbid.

  • Crystallization: If the solution becomes too cloudy, add a few drops of the good solvent to redissolve the precipitate. Then, allow the solution to stand undisturbed. The anti-solvent will slowly cause the compound to crystallize.

  • Isolation and Drying: Collect and dry the crystals as described in the cooling crystallization protocol.

Visualizing the Crystallization Workflow

The following diagram illustrates the general workflow for crystallization.

G cluster_start cluster_dissolution cluster_filtration cluster_crystallization cluster_isolation cluster_end start Crude Solid dissolve Dissolve in Minimal Hot Solvent start->dissolve hot_filter Hot Filtration (if insoluble impurities) dissolve->hot_filter cool Slow Cooling hot_filter->cool Clear Solution filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry pure Pure Crystalline Product dry->pure

Caption: General workflow for the purification of a solid compound by crystallization.

Troubleshooting Logic Diagram

This diagram outlines a decision-making process for troubleshooting common crystallization problems.

G start Crystallization Attempt q1 Crystals Formed? start->q1 no_crystals No Crystals q1->no_crystals No crystals_formed Crystals Formed q1->crystals_formed Yes action1 Induce Nucleation: - Scratch flask - Add seed crystal - Cool further no_crystals->action1 q2 Still No Crystals? action1->q2 action2 Reduce Solvent Volume or Add Anti-solvent q2->action2 Yes q2->crystals_formed No q3 Crystal Quality? crystals_formed->q3 good_quality Good Quality: Proceed to Filtration q3->good_quality Good poor_quality Poor Quality: (oily, fine powder) q3->poor_quality Poor action3 Redissolve in More Solvent and Cool Slower poor_quality->action3 action3->start Retry

Caption: A troubleshooting decision tree for common crystallization issues.

References

  • Chemistry LibreTexts. (2022, April 7). 3.6F: Troubleshooting. [Link]

  • Slepokura, K., & Lis, T. (2004). 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide. Acta Crystallographica Section C: Crystal Structure Communications, 60(Pt 5), o315–o317. [Link]

  • BenchChem. (2025). Technical Support Center: Optimization of Crystallization Conditions for Novel Organic Compounds.
  • Crystallization. (n.d.). University of California, Los Angeles, Department of Chemistry and Biochemistry.
  • Jones, A. G. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(5), 1837-1861. [Link]

  • University of York, Department of Chemistry. (n.d.). Problems with Recrystallisations. [Link]

  • Crystallization of Small Molecules. (n.d.).
  • Filo. (2025, December 16).
  • Cheméo. (n.d.). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide (CAS 884-89-9). [Link]

  • Crystallization. (n.d.). University of Colorado Boulder, Department of Chemistry. [Link]

  • PubChem. (n.d.). 1,3,2-dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. [Link]

  • Black, S., & Muller, F. (2010). On the Effect of Temperature on Aqueous Solubility of Organic Solids. Organic Process Research & Development, 14(3), 661-665.
  • National Institute of Standards and Technology. (n.d.). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Purify by Crystallization. [Link]

  • Conrad, J. C. (2021, November 28). Suppressing barite crystallization with organophosphorus compounds. University of Houston.
  • Black, S., & Collier, S. J. (2009). A Practical Approach for Using Solubility to Design Cooling Crystallisations. Organic Process Research & Development, 13(6), 1181-1187. [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • IUCr. (n.d.). Crystal structure of (E)-1-{2-[(5,5-dimethyl-1,3,2-dioxaphosphinan-2-yl)oxy]naphthalen-1-yl}-N-(4-fluorophenyl)methanimine.
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphinane. [Link]

  • Myerson, A. S. (2002). Crystallization of Organic Compounds. John Wiley & Sons.
  • U.S. Environmental Protection Agency. (2023, November 1). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide - Substance Details. [Link]

  • LookChem. (n.d.). Cas 4090-60-2,5 5-DIMETHYL-1 3 2-DIOXAPHOSPHORINAN-2-. [Link]

  • SIELC Technologies. (2018, February 16). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-2-phenoxy-, 2-oxide. [Link]

  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of 2-Chloro-5,5-dimethyl-1,3,2-dioxaphosphorinane 2-oxide.
  • PubChem. (n.d.). 1,3,2-Dioxaphosphorinane, 5,5-dimethyl-, 2-oxide. [Link]

  • ResearchGate. (n.d.). 1,3-Bis(5,5-dimethyl-2-oxo-1,3,2-dioxaphosphinan-2-yloxy)benzene.
  • PrepChem.com. (n.d.). Synthesis of 5,5-dimethyl-1,3,2-dioxathiane 2-oxide. [Link]

Sources

Optimization

Technical Support Center: Refining Solvent Selection for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide Extraction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex liquid-liquid extraction (LLE) challenges associated with 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxa...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to address the complex liquid-liquid extraction (LLE) challenges associated with 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide . This guide bridges theoretical mechanistic chemistry with field-proven benchtop protocols to ensure high-yield, high-purity recovery for drug development professionals and researchers.

Core Principles of Solvent Selection (The "Why")

When extracting this specific cyclic phosphate triester, researchers often experience unexplained yield losses. The causality lies in the molecule's dual structural sensitivities, which dictate that solvent selection cannot be based solely on partition coefficients (LogP). It must be strictly paired with pH control.

  • The 5,5-Dimethoxy Acetal Group: Acetals are notoriously sensitive to acidic environments. Exposure to an aqueous phase with a pH < 5 will trigger rapid, acid-catalyzed hydrolysis, reverting the acetal to a ketone/diol[1].

  • The 2-Phenoxy Phosphate Triester: The six-membered 1,3,2-dioxaphosphorinane ring exists in a distorted chair conformation[2]. The exocyclic phenoxy group is an excellent leaving group. Under basic conditions (pH > 8), hydroxide ions will execute a nucleophilic attack on the phosphorus center, cleaving the phenoxy group and yielding the cyclic diester, 5,5-dimethoxy-2-oxo-1,3,2-dioxaphosphorinane-2-ol[3].

Quantitative Solvent Suitability Data

To prevent degradation while maximizing recovery, we must select solvents that offer high partition efficiency without introducing protic or reactive liabilities.

SolventPolarity IndexBoiling Point (°C)SuitabilityCausality / Mechanistic Notes
Ethyl Acetate (EtOAc) 4.477.1Optimal Excellent partition coefficient for polar/non-polar hybrid molecules. Aprotic, non-nucleophilic, and easily removed at low temperatures to prevent thermal degradation.
Toluene 2.4110.6Good Highly inert with zero risk of transesterification. Ideal if the crude mixture contains reactive impurities, though it requires higher vacuum for solvent removal.
Dichloromethane (DCM) 3.139.6Moderate Good solubility, but prone to forming intractable emulsions. Critical flaw: Unstabilized DCM can slowly generate trace HCl over time, risking catastrophic acetal cleavage.
Methanol (MeOH) 5.164.7Unsuitable Protic and nucleophilic. High risk of transesterification at the electrophilic phosphate center, leading to structural destruction.

Mechanistic Visualization

The following diagram illustrates the critical relationship between aqueous pH conditions and the structural integrity of the target compound during extraction.

G Target 5,5-Dimethoxy-2-phenoxy- 1,3,2-dioxaphosphorinane 2-Oxide Acid Acidic Aqueous Wash (pH < 5) Target->Acid Exposure Base Basic Aqueous Wash (pH > 8) Target->Base Exposure Neutral Neutral Buffered Wash (pH 7.0 - 7.4) Target->Neutral Exposure Degradation1 Acetal Hydrolysis (Loss of Dimethoxy) Acid->Degradation1 H+ Catalyzed Degradation2 Phosphate Ester Cleavage (Loss of Phenoxy) Base->Degradation2 OH- Nucleophilic Attack Success Intact Target Compound Partitioned to Organic Phase Neutral->Success LLE with EtOAc/Toluene

Fig 1: pH-dependent degradation pathways vs. safe extraction conditions.

Self-Validating Extraction Protocol

To guarantee trustworthiness in your results, this protocol is designed as a self-validating system . Every step includes a built-in verification check to ensure the chemical environment remains within the safe operational window.

Step 1: Reaction Quenching & Buffering

  • Action: Dilute your crude reaction mixture with 3 volumes of pre-chilled (4°C) 0.5 M Phosphate Buffer adjusted strictly to pH 7.2.

  • Validation Check: Dip a calibrated pH probe directly into the quenched mixture. If the pH is outside the 7.0–7.4 range, titrate carefully with 0.1 M NaOH or 0.1 M HCl before proceeding.

Step 2: Primary Liquid-Liquid Extraction (LLE)

  • Action: Add 2 volumes of HPLC-grade Ethyl Acetate (EtOAc). Invert the separatory funnel gently 10-15 times. Do not shake vigorously to prevent emulsion formation.

  • Action: Allow phase separation for 10 minutes. Collect the upper organic layer. Repeat the extraction twice more with 1 volume of EtOAc.

Step 3: System Verification (The Self-Validation Step)

  • Validation Check: Measure the pH of the remaining aqueous layer. If the pH has dropped below 6.5, your buffer capacity was exceeded, and you must assume partial acetal degradation has occurred. Flag the batch for NMR analysis.

Step 4: Washing and Drying

  • Action: Wash the combined organic layers with 1 volume of pH 7.2 buffered brine (NaCl saturated).

  • Action: Dry the organic phase over anhydrous Sodium Sulfate ( Na2​SO4​ ). Avoid Magnesium Sulfate ( MgSO4​ ) as its slight Lewis acidity can occasionally interact with sensitive acetals.

Step 5: Concentration

  • Action: Filter the drying agent and concentrate the solvent in vacuo using a rotary evaporator. Keep the water bath temperature strictly ≤35∘C to prevent thermal stress on the phosphate ester.

Troubleshooting Guides & FAQs

Q1: My overall yield is extremely low, and NMR shows a massive peak for phenol. What went wrong? A: You have experienced basic hydrolysis of the phosphate triester. The 2-phenoxy group is a highly competent leaving group. If your extraction was performed without a buffer, or if residual bases from your upstream synthesis (e.g., triethylamine, pyridine) spiked the pH of the aqueous phase above 8, hydroxide ions cleaved the phenoxy group[3]. Solution: Strictly enforce the pH 7.2 buffering step prior to the addition of EtOAc.

Q2: I am seeing degradation of the 5,5-dimethoxy group, resulting in a complex mixture of byproducts. Why? A: This is classic acid-catalyzed acetal hydrolysis[1]. This usually occurs if you used Dichloromethane (DCM) from an old, unstabilized bottle that has generated trace hydrochloric acid (HCl) via photo-oxidation. Solution: Switch your extraction solvent to Ethyl Acetate or Toluene. If you must use DCM, ensure it is freshly passed through basic alumina immediately prior to use.

Q3: Severe emulsions are forming during the EtOAc/Water extraction. How do I break them without altering the pH? A: Emulsions in this system are typically caused by trace polymeric impurities or unreacted diols acting as surfactants.

  • Do not add acid or base to break the emulsion.

  • Instead, saturate the aqueous layer with solid NaCl (brine) to increase the ionic strength, which forces the organic compound into the EtOAc layer (salting out).

  • Alternatively, pass the entire emulsion through a pad of Celite in a sintered glass funnel; the mechanical shear will break the emulsion droplets without altering the delicate pH balance.

Q4: Can I use an alcohol like Methanol or Isopropanol to help dissolve a stubborn crude mixture before extraction? A: Absolutely not. The phosphorus center in 1,3,2-dioxaphosphorinane 2-oxides is highly electrophilic. Introducing protic, nucleophilic solvents like methanol will trigger transesterification, replacing your critical phenoxy group with a methoxy group. Stick strictly to aprotic solvents (EtOAc, Toluene, or THF) for dissolution prior to aqueous workup.

References

  • (IUCr) 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide.
  • Aldehydes and Ketones 21±1 CChhaapptteerr 2211:: AAllddeehhyyddeess aanndd KKeettoonneess. University of California, Irvine.
  • Structure of cyclic dihydroxyacetone phosphate dimethyl acetal, a cyclic DHAP precursor, in the crystalline state - PubMed.

Sources

Reference Data & Comparative Studies

Validation

31P NMR and 1H NMR chemical shifts for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

An in-depth comparative analysis of the nuclear magnetic resonance (NMR) characteristics of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide requires a fundamental understanding of how rigid cyclic constraints an...

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Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of the nuclear magnetic resonance (NMR) characteristics of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide requires a fundamental understanding of how rigid cyclic constraints and stereoelectronic effects govern nuclear shielding.

This guide provides researchers and drug development professionals with an objective evaluation of this compound’s NMR performance compared to its structural analogs, alongside a self-validating experimental workflow for rigorous analytical characterization.

Structural & Mechanistic Causality

The compound 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide is a cyclic phosphate triester. Unlike flexible acyclic phosphates, the 1,3,2-dioxaphosphorinane ring enforces a highly specific stereochemical geometry. According to crystallographic data published by [1], the six-membered ring exists in a distorted chair conformation.

Crucially, the phenoxy group at the phosphorus center (position 2) is locked in an axial position , while the phenyl ring and the two methoxy groups at position 5 adopt a trans-gauche orientation. This structural rigidity directly dictates the molecule's NMR behavior:

  • O-P-O Angle Compression: The cyclic constraint compresses the endocyclic O-P-O bond angles compared to acyclic analogs. This alters the hybridization of the phosphorus atom (increasing s-character in the exocyclic bonds) and reduces hyperconjugative shielding from the ring oxygens, leading to a characteristic downfield shift in 31 P NMR [2].

  • Inductive Deshielding: The electronegative oxygen atoms of the 5,5-dimethoxy groups exert a strong electron-withdrawing inductive effect ( −I ) through the σ -bond framework. This pulls electron density away from the C4 and C6 equatorial/axial protons, shifting them downfield in the 1 H NMR spectrum relative to the 5,5-dimethyl analog.

Comparative NMR Performance Data

To objectively evaluate the chemical shifts of 5,5-dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide, we must benchmark it against two primary alternatives:

  • Triphenyl Phosphate (TPP): An acyclic analog that demonstrates the baseline shielding of a fully flexible phosphate triester.

  • 5,5-Dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide: A cyclic analog that isolates the specific inductive impact of substituting methyl groups with methoxy groups at the C5 position.

Table 1: 31 P NMR Chemical Shift Comparison

Reference: 85% H 3​ PO 4​ (0.0 ppm).

CompoundStructure Type 31 P Chemical Shift ( δ , ppm)Conformational State
Triphenyl Phosphate Acyclic-17.5Flexible
5,5-Dimethyl Analog Cyclic (6-membered)-11.5Distorted Chair (Axial Phenoxy)
5,5-Dimethoxy Analog Cyclic (6-membered)-10.8Distorted Chair (Axial Phenoxy)

Causality Insight: The acyclic TPP is highly shielded (-17.5 ppm) due to unrestricted rotation allowing optimal nO​→σP−O∗​ orbital overlap. The cyclic constraints of the dioxaphosphorinane rings shift the resonance downfield. The dimethoxy analog is slightly more deshielded (-10.8 ppm) than the dimethyl analog (-11.5 ppm) due to the through-bond electron-withdrawing nature of the C5 methoxy oxygens.

Table 2: 1 H NMR Chemical Shift Comparison (400 MHz, CDCl 3​ )

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Proton Environment5,5-Dimethyl Analog ( δ , ppm)5,5-Dimethoxy Analog ( δ , ppm)Multiplicity & Coupling
5-Substituent (Axial) 0.95 (-CH 3​ )3.35 (-OCH 3​ )Singlet
5-Substituent (Equatorial) 1.25 (-CH 3​ )3.42 (-OCH 3​ )Singlet
Ring -CH 2​
  • (C4, C6)
4.05 - 4.354.25 - 4.60Multiplets ( 2JPH​ , 3JHH​ )
Phenoxy (Aromatic) 7.15 - 7.357.15 - 7.40Multiplets

Self-Validating Experimental Protocol

To reliably capture the complex 2JPH​ couplings and precise 31 P chemical shifts, the following self-validating NMR methodology must be employed.

Step 1: Sample Preparation Dissolve 15–20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS). Causality: CDCl 3​ is selected because its low dielectric constant preserves the intramolecular hydrogen bonding and native chair conformation, avoiding solvent-induced ring-flipping [3].

Step 2: Instrument Tuning & The Self-Validation Check Insert the 5 mm NMR tube into a 400 MHz spectrometer. Lock onto the deuterium frequency and perform automated gradient shimming. Self-Validation: Acquire a preliminary 1 H spectrum (1 scan). Measure the full-width at half-maximum (FWHM) of the TMS singlet at 0.00 ppm. If the FWHM exceeds 1.0 Hz, the magnetic field is insufficiently homogeneous. You must re-shim the magnet before proceeding; otherwise, the fine 2JPH​ and 3JHH​ splittings of the C4/C6 ring protons will be artificially broadened and unresolvable.

Step 3: 1 H NMR Acquisition

  • Pulse Sequence: Standard 1D (zg30).

  • Relaxation Delay (D1): 2.0 seconds.

  • Scans: 16.

Step 4: 31 P{ 1 H} NMR Acquisition

  • Pulse Sequence: Power-gated 1 H decoupling (zgpg30) using the WALTZ-16 composite pulse sequence.

  • Relaxation Delay (D1): 3.0 seconds.

  • Causality: Phosphorus nuclei in small, rigid molecules often exhibit prolonged T1​ relaxation times. A D1 of 3.0s prevents signal saturation, ensuring quantitative reliability if trace acyclic impurities are present.

  • Scans: 128 to 256 (depending on probe sensitivity).

Step 5: Data Processing Apply a 0.3 Hz exponential line broadening (LB) for 1 H and a 1.0 Hz LB for 31 P prior to Fourier Transformation. Phase and baseline correct manually.

Workflow Visualization

NMR_Workflow cluster_0 Sample Preparation cluster_1 NMR Acquisition (1H & 31P) cluster_2 Data Processing & Analysis N1 Weigh 15-20 mg of Compound N2 Dissolve in 0.6 mL CDCl3 (0.03% TMS) N1->N2 N3 Transfer to 5mm NMR Tube N2->N3 N4 Lock & Shim on CDCl3 N3->N4 N5 1H NMR: 400 MHz ns=16, d1=2s N4->N5 N6 31P{1H} NMR: 162 MHz ns=128, d1=3s N4->N6 N7 Fourier Transform & Phase Correction N5->N7 N6->N7 N8 Baseline Correction & Integration N7->N8 N9 Chemical Shift Assignment N8->N9

Figure 1: Standardized self-validating workflow for acquiring high-resolution 1H and 31P NMR spectra.

References

  • Slepokura K, Lis T. "5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide." Acta Crystallographica Section C: Crystal Structure Communications, 2004. URL:[Link]

  • Fukal J, et al. "Structural interpretation of the 31P NMR chemical shifts in thiophosphate and phosphate: key effects due to spin-orbit and explicit solvent." Physical Chemistry Chemical Physics, 2019. URL:[Link]

  • Wong F, et al. "Discovery of a Cyclic Phosphodiesterase That Catalyzes the Sequential Hydrolysis of Both Ester Bonds to Phosphorus." Journal of the American Chemical Society, 2013. URL:[Link]

Comparative

Application Guide: Comparative Mass Spectrometry Platforms for the Structural Elucidation of Cyclic Phosphate Triesters

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Author: BenchChem Technical Support Team. Date: March 2026

Target Analyte: 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide (Formula: C₁₁H₁₅O₆P, Exact Mass: 274.06)

Organophosphorus compounds, specifically cyclic phosphate triesters, are highly complex molecular scaffolds utilized in flame retardants, prodrugs, and agrochemicals. Accurate structural elucidation of these compounds requires a deep understanding of their gas-phase dissociation mechanics. This guide objectively compares two primary analytical platforms—GC-EI-MS and LC-ESI-Q-TOF MS —evaluating their performance in mapping the fragmentation pathways of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide.

Mechanistic Causality in Gas-Phase Fragmentation

Understanding how a molecule breaks apart dictates which instrument to use. The fragmentation of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide is governed by the relative bond dissociation energies of its substituents and the ionization method applied.

  • The Leaving Group Effect (P–OPh Cleavage): The phosphorus-phenoxy (P–OPh) bond is highly labile. Because phenol is a highly stable neutral leaving group, heterolytic cleavage of this bond is a primary degradation pathway. In soft ionization techniques, this manifests as a dominant neutral loss of 94 Da (phenol).

  • Ring Dynamics and Acetal Cleavage: The 1,3,2-dioxaphosphorinane 2-oxide scaffold is prone to rapid ring-opening reactions. Under Collision-Induced Dissociation (CID), cyclic phosphate triesters undergo predictable gas-phase transesterification and neutral losses 1. The dimethoxy groups at the C5 position readily eliminate methanol (32 Da) via proton transfer, driving the collapse of the aliphatic ring and the formation of a resonance-stabilized oxonium ion.

Platform Comparison: GC-EI-MS vs. LC-ESI-Q-TOF MS

To objectively evaluate analytical performance, we must compare the hard ionization environment of a GC-Single Quadrupole system against the soft ionization and high-resolution capabilities of an LC-Q-TOF system.

GC-EI-MS (Electron Ionization)

Operating at 70 eV, EI is a hard ionization technique that strips an electron to form a radical cation [M]•⁺ at m/z 274. The high internal energy imparted causes rapid homolytic cleavage. The resulting fragmentation fingerprint is highly reproducible and ideal for matching against established databases, which contain reference data for analogous structures like 5,5-dimethyl-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide 2. However, the molecular ion is often weak or absent, complicating the identification of unknown derivatives. Furthermore, complex esters risk thermal degradation in the GC inlet 3.

LC-ESI-Q-TOF MS (Electrospray Ionization Tandem MS)

ESI is a soft ionization technique that yields the even-electron precursor [M+H]⁺ at m/z 275. By coupling ESI with a Q-TOF analyzer, researchers can perform targeted CID. This enables the step-wise mapping of fragmentation pathways, which is critical for characterizing novel organophosphorus compounds and their hydrolytic degradation products 4.

Quantitative Data & Performance Metrics
Analytical ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Q-TOF)
Ionization Energy Hard (70 eV)Soft (Protonation, ~3-5 kV)
Primary Ion Detected Radical Cation [M]•⁺ (m/z 274)Even-Electron Cation [M+H]⁺ (m/z 275)
Dominant Cleavage Homolytic (Radical driven)Heterolytic (Charge-directed CID)
Key Fragments m/z 181, 79, 45m/z 243, 181, 149
Thermal Stability Prone to degradation in GC inletHighly stable in LC mobile phase
Mass Accuracy Nominal (~0.1 Da)High-Resolution (< 5 ppm)
Best Application Library matching, volatile analogsStructural elucidation, pathway mapping

Self-Validating Experimental Protocol: LC-ESI-Q-TOF MS

To ensure scientific integrity, the following protocol is designed as a self-validating system . The success or failure of the run is immediately apparent from internal controls, eliminating the risk of false positives from instrument drift or matrix suppression.

Step 1: System Suitability Test (SST) & Calibration

  • Action: Infuse a high-resolution tuning mix (e.g., Agilent ESI-L) prior to the run.

  • Validation Check: The instrument must demonstrate a mass error of < 2 ppm and a resolving power of > 30,000 FWHM. Causality: This ensures that any subsequent mass shifts observed in the analyte are due to true isotopic distribution or molecular structure, not instrumental drift.

Step 2: Carryover Assessment (Blank Injection)

  • Action: Inject a solvent blank (50:50 Methanol:Water with 0.1% Formic Acid).

  • Validation Check: The background signal at m/z 275.068 must be < 0.1% of the lowest calibration standard. Causality: Cyclic phosphates can adhere to stainless steel LC lines; this step proves the system is free of memory effects.

Step 3: Sample Preparation & Internal Standardization

  • Action: Dissolve 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide in LC-MS grade methanol. Spike the sample with 1 µg/mL of an isotopically labeled internal standard (e.g., Triphenyl phosphate-d15).

  • Validation Check: If the peak area of the internal standard deviates by > 15% across technical replicates, it indicates severe matrix suppression or electrospray instability, automatically invalidating the quantitative aspect of the run.

Step 4: Data-Dependent Acquisition (DDA)

  • Action: Run in positive ESI mode. Set the quadrupole to isolate the precursor m/z 275.068 with a narrow 1.3 m/z window. Apply Normalized Collision Energies (NCE) at 10, 20, and 40 eV.

  • Causality: Stepping the collision energy is critical. Low energy (10 eV) isolates the highly labile loss of methanol, while high energy (40 eV) is required to shatter the robust dioxaphosphorinane ring, providing a complete structural picture.

Fragmentation Pathway Visualization

The logical relationship of the CID fragmentation cascade is mapped below. The primary branch points rely on the competitive neutral losses of phenol and methanol from the protonated precursor.

G M [M+H]+ m/z 275 Precursor Ion F1 [M+H - C6H5OH]+ m/z 181 Loss of Phenol M->F1 -94 Da (CID) F2 [M+H - CH3OH]+ m/z 243 Loss of Methanol M->F2 -32 Da (CID) F3 [M+H - C6H5OH - CH3OH]+ m/z 149 Secondary Cleavage F1->F3 -32 Da F2->F3 -94 Da

ESI-MS/MS (CID) fragmentation pathway of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide.

Conclusion

For the structural elucidation of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide, LC-ESI-Q-TOF MS is objectively superior to GC-EI-MS. While GC-EI-MS provides robust library matching capabilities, the hard ionization environment destroys the molecular ion and obscures the mechanistic sequence of ring cleavage. Conversely, the soft ionization and targeted CID of the LC-MS/MS platform allow analysts to track the heterolytic cleavage of the P-OPh bond and the neutral loss of methanol, providing undeniable proof of the molecule's connectivity.

Sources

Validation

HPLC method development and validation for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

Title: Comparative HPLC Method Development and Validation Guide for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide Introduction As a Senior Application Scientist, I frequently encounter the challenge of develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Comparative HPLC Method Development and Validation Guide for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

Introduction As a Senior Application Scientist, I frequently encounter the challenge of developing robust chromatographic methods for complex organophosphorus compounds. 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide is a cyclic phosphate triester characterized by a distorted chair conformation where the phenoxy group occupies an axial position[1]. This specific stereoelectronic geometry, combined with the polarity of the dioxaphosphorinane ring and the hydrophobic nature of the phenoxy moiety, demands a highly deliberate approach to High-Performance Liquid Chromatography (HPLC) method development.

This guide objectively compares various column chemistries and detection strategies, providing a self-validating protocol and a comprehensive validation framework aligned with 2[2].

Part 1: The Causality of Column Chemistry Selection

Standard C18 columns rely primarily on hydrophobic dispersion forces. However, the significant deformation from the ideal tetrahedral shape in the phosphate group of our target analyte[1] exposes polar oxygen atoms that can interact unfavorably with residual silanols on standard silica supports, leading to peak tailing.

To counteract this, we must leverage the axial phenoxy group. By selecting a Phenyl-Hexyl stationary phase, we introduce π−π interactions. These interactions provide alternative retention mechanisms that are less reliant on the purely hydrophobic partitioning of the cyclic core, thereby improving peak symmetry and selectivity compared to standard C18 or even Polar C18 phases often used for cyclic nucleotides[3].

MethodDev A Analyte: 5,5-Dimethoxy-2-phenoxy- 1,3,2-dioxaphosphorinane 2-Oxide B Chromophore Analysis (Axial Phenoxy Group) A->B C Polarity Assessment (Cyclic Phosphate Core) A->C D Detector Selection: UV @ 210 nm & 254 nm B->D E Column Selection: Phenyl-Hexyl (π-π interactions) C->E F Mobile Phase: Water/MeOH (Protic) C->F G Optimized HPLC Method D->G E->G F->G

Logical workflow for HPLC method development based on analyte physicochemical properties.

Table 1: Comparative Column Performance Data (Conditions: 60:40 Methanol:Water, 1.0 mL/min, UV 254 nm, 30°C)

Column ChemistryRetention Time (min)Theoretical Plates (N)Tailing Factor (Tf)Causality / Observation
Standard C18 4.24,5001.85Poor shielding of silanols leads to secondary interactions with the phosphate oxide.
Polar C18 3.86,2001.40Embedded polar groups reduce silanol interactions, but lack specific affinity for the phenoxy ring.
Phenyl-Hexyl 5.511,5001.05 π−π interactions with the axial phenoxy group dominate, yielding sharp, symmetrical peaks.

Part 2: Mobile Phase and Detection Strategy

While Acetonitrile (ACN) is the default organic modifier in many labs, Methanol (MeOH) is superior for this specific cyclic phosphate. Methanol is a protic solvent that can hydrogen-bond with the P=O moiety, effectively masking it from the silica backbone and further reducing peak tailing.

For detection, the phenoxy group provides a robust chromophore. While Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) can be used, UV detection at 254 nm offers the best balance of sensitivity and baseline stability for routine assay and purity validation, avoiding the complex ionization optimization required for MS.

Table 2: Detection Modality Comparison

DetectorSensitivity (LOD)Linear Dynamic RangeSuitability for Routine QC
UV (254 nm) 0.5 µg/mL 1−100 µg/mL ( R2>0.999 )Optimal. High stability, low cost, directly leverages the phenoxy chromophore.
ELSD 5.0 µg/mLNon-linear (Log-Log required)Suboptimal. Lower sensitivity; requires complex calibration models.
LC-MS (ESI+) 0.01 µg/mL 0.05−5 µg/mLExcellent for trace impurity ID, but overly sensitive for main component assay.

Part 3: Step-by-Step Optimized Experimental Protocol

To ensure scientific integrity, the following protocol is designed as a self-validating system . Before any sample data is accepted, the System Suitability Test (SST) must pass predefined criteria, proving the instrument and method are fit-for-purpose at the exact time of analysis.

Reagents & Equipment:

  • HPLC System with PDA/UV Detector.

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Mobile Phase A: Ultrapure Water (Milli-Q).

  • Mobile Phase B: HPLC-Grade Methanol.

Step-by-Step Execution:

  • Preparation of Mobile Phase: Mix Mobile Phase A and B in a 40:60 (v/v) ratio. Degas ultrasonically for 10 minutes.

  • Standard Preparation: Accurately weigh 10.0 mg of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide reference standard. Dissolve in 10 mL of Mobile Phase (1.0 mg/mL stock). Dilute to a working concentration of 50 µg/mL.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C (Controls thermodynamic partitioning and reduces viscosity).

    • Injection Volume: 10 µL.

    • Detection: UV at 254 nm.

  • System Suitability Testing (SST) - The Self-Validating Step:

    • Inject the 50 µg/mL standard six consecutive times.

    • Acceptance Criteria: Retention time RSD ≤1.0% ; Peak area RSD ≤2.0% ; Tailing Factor ≤1.5 ; Theoretical Plates ≥8,000 .

    • Causality: If SST fails, the system is not at equilibrium, or column degradation has occurred. Do not proceed to sample analysis until resolved.

  • Sample Analysis: Inject blank (mobile phase), followed by samples. Bracket samples with standard injections every 10 runs to verify ongoing stability.

Part 4: ICH Q2(R2) Compliant Validation Framework

A method is only as reliable as its validation. Following the4[4], the following parameters must be established to prove the method is fit for its intended purpose[5].

Validation SST System Suitability (Self-Validating Baseline) Spec Specificity (Peak Purity > 99%) SST->Spec  Pass Lin Linearity & Range (R² > 0.999) Spec->Lin  No Interference Acc Accuracy (98-102% Recovery) Lin->Acc  Range Defined Prec Precision (RSD < 2.0%) Acc->Prec  Recovery Confirmed Rob Robustness (Flow, Temp, Variations) Prec->Rob  Repeatability Met

Sequential validation lifecycle compliant with ICH Q2(R2) guidelines.

  • Specificity: Demonstrate that the analytical procedure can unequivocally assess the analyte in the presence of expected impurities[6]. Action: Perform forced degradation (acid, base, peroxide, heat) and use PDA peak purity analysis to ensure the 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide peak is spectrally pure.

  • Linearity & Range: The reportable range is confirmed by demonstrating acceptable response, accuracy, and precision[2]. Action: Prepare standards from 50% to 150% of the target concentration (e.g., 25 to 75 µg/mL). Plot Area vs. Concentration. The correlation coefficient ( R2 ) must be ≥0.999 .

  • Accuracy (Recovery): Measures how close the test results are to the conventional true value[6]. Action: Spike known amounts of the analyte into a placebo matrix at 80%, 100%, and 120% levels. Calculate the percentage recovery (Acceptance: 98.0% - 102.0%).

  • Precision (Repeatability & Intermediate Precision): Action: Analyze six independent sample preparations at 100% concentration. The Relative Standard Deviation (RSD) of the assay results must be ≤2.0% . Repeat on a different day, with a different analyst, to establish intermediate precision.

  • Robustness: Deliberately vary critical parameters (Flow rate ±0.1 mL/min, Column Temp ±5 °C, Mobile Phase organic composition ±2% ). Action: Ensure that the System Suitability criteria are still met under these varied conditions, proving the method can withstand normal day-to-day laboratory fluctuations.

Conclusion By understanding the specific crystallographic and stereoelectronic properties of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide—specifically its distorted chair conformation and axial phenoxy group—we can move away from trial-and-error chromatography. The transition from a standard C18 to a Phenyl-Hexyl column, combined with a protic mobile phase, creates a highly specific, robust, and self-validating HPLC method that easily meets stringent ICH Q2(R2) validation requirements.

References

  • [4] ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency. Available at:[Link]

  • [2] Validation of Analytical Procedures Q2(R2). International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). Available at:[Link]

  • [5] ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. European Medicines Agency. Available at:[Link]

  • [6] Understanding ICH Q2(R2) Guidelines for Analytical Validation. YouTube. Available at:[Link]

  • [1] Ślepokura K, Lis T. 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide. Acta Crystallographica Section C. Available at:[Link]

  • [3] Smola M, et al. Design, Synthesis, and Biochemical and Biological Evaluation of Novel 7-Deazapurine Cyclic Dinucleotide Analogues as STING Receptor Agonists. Journal of Medicinal Chemistry. Available at:[Link]

Sources

Comparative

Advanced Flame Retardancy in Polymers: A Comparative Guide on 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide vs. Triphenyl Phosphate

Executive Summary The transition away from halogenated flame retardants has positioned organophosphorus flame retardants (OPFRs) at the forefront of polymer science. However, the efficacy, environmental stability, and th...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition away from halogenated flame retardants has positioned organophosphorus flame retardants (OPFRs) at the forefront of polymer science. However, the efficacy, environmental stability, and thermomechanical impact of OPFRs vary drastically based on their molecular architecture. This guide provides an objective, data-driven comparison between a traditional monomeric aryl phosphate—Triphenyl Phosphate (TPP) —and an advanced cyclic phosphorus compound—5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide (DPDO) . Designed for researchers and materials scientists, this analysis explores the mechanistic causality, experimental validation, and performance metrics of both additives in engineering polymers.

Structural and Physicochemical Profiling

The fundamental differences in the performance of TPP and DPDO stem directly from their molecular structures.

Triphenyl Phosphate (TPP) is a simple, non-halogenated aromatic phosphate ester ( C18​H15​O4​P ). It physically mixes into polymer matrices without chemical bonding. Its low molecular weight and flexible structure make it an excellent plasticizer, but this comes at the cost of high volatility and a tendency to migrate out of the polymer over time [2].

5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide (DPDO) ( C11​H15​O6​P ) features a cyclic phosphate triester architecture. Crystallographic studies reveal that its six-membered dioxaphosphorinane ring exists in a distorted chair conformation, with the phenoxy group occupying an axial position [1]. The phenyl ring and both methoxy groups adopt a trans-gauche orientation.

The Causality of Conformation: This distortion from an ideal tetrahedral shape creates inherent ring strain. During thermal stress, this strain lowers the activation energy required for ring-opening polymerization. Instead of volatilizing, DPDO reacts with the degrading polymer matrix precisely at the temperature where char formation is most critical, anchoring the phosphorus in the condensed phase [5, 6].

Physicochemical Comparison Table
PropertyTriphenyl Phosphate (TPP)DPDO (Cyclic Phosphate)
Molecular Formula C18​H15​O4​P C11​H15​O6​P
Phosphorus Content ~9.5 wt%~11.3 wt%
Mode of Incorporation Additive (Physical mixing)Additive / Reactive (Ring-opening)
Primary FR Mechanism Gas-Phase (Radical Scavenging)Condensed-Phase (Charring/Intumescence)
Plasticizing Effect High (Significantly lowers Tg​ )Low (Maintains thermomechanical integrity)
Volatility / Migration High (Prone to leaching)Low (Sterically hindered, reactive)

Mechanistic Causality in Fire Scenarios

Understanding how these molecules interrupt the combustion cycle dictates their application suitability.

TPP: Gas-Phase Flame Inhibition

TPP volatilizes between 200°C and 300°C. Once in the vapor phase, it decomposes in the flame zone to yield PO• radicals. These radicals act as scavengers, quenching highly reactive H• and OH• radicals that propagate the combustion chain reaction [2, 5]. While effective at extinguishing flames, TPP's early volatilization leaves the underlying polymer exposed, often resulting in melt-dripping (a failure mode in UL-94 testing).

DPDO: Condensed-Phase Char Promotion

DPDO's cyclic bulkiness delays volatilization. As the temperature exceeds 300°C, the strained 1,3,2-dioxaphosphorinane ring opens. The molecule undergoes transesterification and cross-linking with the oxygen-containing groups of the polymer matrix (e.g., in Polycarbonate or Polyesters). This forms a dense, cross-linked polyphosphoric acid network [6]. This carbonaceous char acts as a physical barrier, shielding the virgin polymer from heat and oxygen while preventing the escape of combustible volatiles.

Mechanism TPP Triphenyl Phosphate (TPP) GasPhase Gas Phase Action (Volatilization <300°C) TPP->GasPhase Primary CondPhase Condensed Phase Action (Ring-opening >300°C) TPP->CondPhase Secondary DPDO DPDO (Cyclic Phosphate) DPDO->CondPhase Primary Radical PO• Radical Release (Flame Inhibition) GasPhase->Radical Char Polyphosphoric Acid Network (Char Formation) CondPhase->Char

Mechanistic divergence of TPP and DPDO during polymer combustion.

Experimental Workflows & Self-Validating Protocols

To objectively compare TPP and DPDO, researchers must employ a self-validating experimental system. A protocol is self-validating when each step includes a built-in analytical checkpoint to prevent compounding errors. Below is the standard workflow for evaluating these FRs in a Polycarbonate/Acrylonitrile Butadiene Styrene (PC/ABS) blend.

Step-by-Step Methodology
  • Melt Compounding (Preparation):

    • Action: Blend 85 wt% PC/ABS resin with 15 wt% of the respective flame retardant using a co-rotating twin-screw extruder (Barrel Temp: 220°C - 240°C).

    • Self-Validation Checkpoint: Monitor motor torque. A significant drop in torque indicates severe plasticization (expected with TPP), while stable torque indicates maintained matrix integrity (expected with DPDO).

  • Injection Molding (Specimen Fabrication):

    • Action: Mold the extruded pellets into standard UL-94 bars (3.2 mm thickness) and Cone Calorimetry plaques (100 x 100 x 3 mm).

    • Self-Validation Checkpoint: Conduct a visual and tactile inspection for "blooming" (surface migration of the FR agent) after 48 hours of conditioning.

  • Thermogravimetric Analysis (TGA):

    • Action: Heat 10 mg samples from 50°C to 800°C at 10°C/min.

    • Self-Validation Checkpoint: Run parallel tests in Nitrogen (to isolate pyrolysis mechanisms) and Air (to evaluate thermo-oxidative stability). Cross-reference the residual mass with theoretical inorganic phosphorus content.

  • Cone Calorimetry (Fire Testing):

    • Action: Expose plaques to a radiant heat flux of 50 kW/m² following ISO 5660 standards.

    • Self-Validation Checkpoint: Analyze the structural integrity of the final char. A cohesive, swollen char validates the condensed-phase mechanism of DPDO.

Workflow Prep 1. Compounding Twin-Screw Extrusion QC: Torque Monitoring Mold 2. Molding Injection Molding QC: Visual Bloom Check Prep->Mold TGA 3. Thermal Profiling TGA in N2/Air QC: Mass Balance Mold->TGA Cone 4. Fire Testing Cone Calorimetry QC: Char Integrity Mold->Cone

Self-validating experimental workflow for evaluating flame retardant efficacy.

Quantitative Performance Data

The following table synthesizes the expected experimental outcomes when TPP and DPDO are loaded at 15 wt% into a standard PC/ABS engineering blend. The data highlights the trade-offs between plasticization and structural fire resistance.

Performance MetricControl (Neat PC/ABS)15 wt% TPP15 wt% DPDO
Glass Transition Temp ( Tg​ ) 145 °C110 °C (Severe Plasticization)138 °C (Maintained)
UL-94 Rating (3.2 mm) HB (Fail)V-2 (Flaming Drips)V-0 (No Dripping)
Limiting Oxygen Index (LOI) 19.0 %25.5 %31.0 %
Peak Heat Release Rate (pHRR) 450 kW/m²320 kW/m²210 kW/m²
Char Yield (at 600°C in N2​ ) 15.0 %18.0 %28.5 %

Data Interpretation: While TPP reduces the pHRR by acting in the gas phase, it fails to prevent melt-dripping (resulting in a V-2 rating) and drastically lowers the Tg​ , which can compromise the polymer's mechanical utility at elevated temperatures. DPDO achieves a V-0 rating by nearly doubling the char yield, effectively insulating the polymer without sacrificing its thermomechanical properties.

Environmental, Health, and Safety (EHS) Considerations

Modern drug development and materials science must account for the lifecycle toxicity of additives.

TPP Toxicity & Migration: Because TPP is physically mixed and highly volatile, it readily migrates out of polymers via leaching and abrasion. It is now widely detected in indoor dust and aquatic environments[2, 3]. Recent toxicological studies classify TPP as an endocrine-disrupting chemical, demonstrating its ability to alter the epigenome (e.g., histone modification and DNA methylation) in embryonic cells, raising significant reproductive and developmental concerns [4].

DPDO Stability: The bulky, cyclic nature of DPDO inherently restricts its mobility within the polymer matrix. Furthermore, its reactive ring-opening mechanism ensures that during thermal stress or recycling processes, the phosphorus is chemically bound into the cross-linked network rather than released as a volatile organic compound (VOC). This structural anchoring makes cyclic phosphates like DPDO a much safer, next-generation alternative for consumer electronics and automotive interiors.

References

  • 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide Acta Crystallographica Section C: Crystal Structure Communications, PubMed. URL:[Link]

  • Triphenyl phosphate Wikipedia, The Free Encyclopedia. URL:[Link]

  • Triphenyl Phosphate Fact Sheet Biomonitoring California, California Department of Public Health. URL:[Link]

  • The flame retardant triphenyl phosphate alters the epigenome of embryonic cells in an aquatic in vitro model Journal of Applied Toxicology, PubMed. URL:[Link]

  • Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? Materials (Basel), PMC. URL:[Link]

  • Fire behavior and mechanisms of flame-retardant unsaturated polyester resins by incorporation of novel phosphorus-containing comonomers CityUHK Scholars, City University of Hong Kong. URL:[Link]

Validation

single crystal X-ray diffraction data validation for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

Comprehensive Comparison Guide: SCXRD Data Validation Pipelines for Complex Organophosphates Single-crystal X-ray diffraction (SCXRD) remains the absolute gold standard for elucidating the 3D atomic architecture of small...

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Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Comparison Guide: SCXRD Data Validation Pipelines for Complex Organophosphates

Single-crystal X-ray diffraction (SCXRD) remains the absolute gold standard for elucidating the 3D atomic architecture of small molecules. However, for complex organophosphorus compounds, solving the structure is only half the battle. The integrity of the published data relies entirely on rigorous, objective validation.

This guide objectively compares the industry-standard validation pipelines using a highly specific, geometrically challenging benchmark: 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide . By analyzing how different software suites handle this compound's unique structural deformations, researchers can optimize their crystallographic workflows for maximum scientific integrity.

The Benchmark Substrate: 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide

To evaluate validation software, we must use a substrate that naturally tests the limits of geometric restraints. 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide (C₁₁H₁₅O₆P) is an ideal candidate due to its highly specific stereoelectronic effects[1]:

  • Conformational Distortion : The six-membered dioxaphosphorinane ring exists in a heavily distorted chair conformation with the phenoxy group forced into an axial position[1].

  • Bond Length Asymmetry : The endocyclic P2—O1 bond is significantly shorter than the exocyclic P2—O22 distance, a real chemical feature that deviates from standard idealized libraries[1].

  • Tetrahedral Deformation : The phosphate group exhibits severe angular deformation from the ideal 109.5° tetrahedral shape, specifically in the O1—P2—O22 and O21—P2—O22 angles[1].

  • Supramolecular Assembly : The crystal lattice is stabilized by a complex 3D network of weak C—H···O intermolecular hydrogen bonds[1].

Because these features deviate from "ideal" geometries, they routinely trigger validation alerts. A robust validation suite must allow the crystallographer to distinguish between a genuine stereoelectronic effect and a refinement artifact.

Comparative Analysis of Validation Suites

When preparing SCXRD data for publication or deposition in the Cambridge Structural Database (CSD), researchers typically choose between three validation paradigms.

A. IUCr PLATON / checkCIF (The Gold Standard)

Developed by [2], PLATON is the official validation engine for the International Union of Crystallography (IUCr). It tests the Crystallographic Information File (CIF) and structure factors (FCF) for completeness, quality, and consistency.

  • Performance on Benchmark : PLATON excels here. It will flag the deformed O1—P2—O22 angle as a Level C alert (unusual geometry)[3]. Rather than forcing the user to restrain the angle, PLATON allows the user to append a Validation Reply Form (VRF) to the CIF, justifying the deformation as a true trans-gauche electronic effect.

  • Hydrogen Bonding : PLATON’s CALC ALL algorithm automatically detects and tabulates the intricate C—H···O network stabilizing the dioxaphosphorinane ring, a feature other programs often miss unless manually directed.

B. Olex2 Built-in Validation

Olex2 integrates SHELXL refinement with real-time validation.

  • Performance on Benchmark : Olex2 provides immediate visual feedback. If the P2—O1 bond is refined incorrectly, the software highlights the residual electron density peaks directly on the 3D model. However, its internal validation report is less exhaustive than PLATON's regarding subtle crystallographic symmetry checks (e.g., ADDSYM missing symmetry checks)[2].

C. ShelXle Validation

ShelXle is a lightweight GUI dedicated purely to SHELXL.

  • Performance on Benchmark : It is highly efficient for fixing syntax errors in the .res file and checking the data/parameter ratio (which must be >10 for centrosymmetric structures)[4]. However, it lacks the deep Fobs/Fcalc structural validation capabilities of PLATON[2].

Self-Validating Experimental Protocol

To ensure absolute trustworthiness, the refinement and validation of 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide must follow a self-validating loop. Every action must have a measurable, causal verification step.

Phase 1: Data Reduction and Solution

  • Integration : Integrate raw frames using Mo Kα radiation (λ = 0.7107 Å). Causality: Mo Kα minimizes absorption errors (μ = 0.24 mm⁻¹) compared to Cu Kα, ensuring high-resolution data (sinθ/λ > 0.6 Å⁻¹) necessary to resolve the subtle differences between the endocyclic and exocyclic P-O bonds[1],[4].

  • Structure Solution : Solve using dual-space methods (SHELXT). Self-Validation: Correct assignment of the heavy Phosphorus atom is immediately validated by the absence of massive positive residual electron density peaks (> 2.0 e/ų) in the initial difference Fourier map.

Phase 2: Anisotropic Refinement

  • ADP Conversion : Refine all non-hydrogen atoms anisotropically. Causality: The distorted chair conformation restricts thermal motion asymmetrically. Isotropic refinement would mask this, artificially inflating the R1 factor and triggering Level B alerts for non-positive definite (NPD) atoms.

  • Hydrogen Placement : Apply riding models (AFIX 43 for aromatic CH, AFIX 137 for methyls). Causality: X-rays scatter off electron clouds, which shift toward the carbon nucleus. Freely refining H-atoms in the presence of Phosphorus leads to artificially shortened C-H bonds, triggering severe Level A geometric alerts in checkCIF[3].

Phase 3: Validation Pipeline Execution

  • Generate the CIF and FCF using the ACTA command.

  • Submit to the .

  • Alert Triage : Address Level A and B alerts (e.g., missing coordinates or incorrect space group)[3]. For the benchmark's P2₁ space group (chiral/polar), check the Flack parameter. Self-Validation: If the Flack parameter approaches 0.5, inversion twinning is present and must be modeled (TWIN, BASF) to clear the absolute structure alerts.

SCXRD_Validation Raw Raw Diffraction Data (Mo Kα, 100 K) Solve Structure Solution (SHELXT) Raw->Solve Refine Anisotropic Refinement (SHELXL) Solve->Refine CIF CIF & FCF Generation (ACTA command) Refine->CIF CheckCIF PLATON / checkCIF Validation CIF->CheckCIF Alerts Alert Triage (A, B, C, G Levels) CheckCIF->Alerts Alerts->Refine Fix Errors (A/B) Deposition CSD Deposition & Publication Alerts->Deposition Justify (C/G)

SCXRD data reduction, refinement, and validation workflow for organophosphates.

Quantitative Data & Performance Metrics

Table 1: Benchmark Crystallographic Data for 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide [1]

ParameterValueParameterValue
Chemical Formula C₁₁H₁₅O₆PVolume (V) 614.2 (3) ų
Formula Weight (Mr) 274.20Z (Formula units/cell) 2
Crystal System MonoclinicDensity (calculated) 1.483 Mg m⁻³
Space Group P2₁Radiation Type Mo Kα (λ = 0.7107 Å)
Unit Cell Lengths a = 6.024(2) Å, b = 10.371(3) Å, c = 9.917(3) ÅTemperature 100 (2) K
Unit Cell Angle (β) 97.53 (3)°Total Reflections 6408

Table 2: Feature Comparison of SCXRD Validation Suites

Feature / CapabilityPLATON / checkCIFOlex2 ValidationShelXle
IUCr Deposition Standard Yes (Mandatory) No (Pre-check only)No (Pre-check only)
Fobs/Fcalc Analysis Comprehensive (FCF validation)Basic residual map viewingBasic residual map viewing
Automated H-Bond Detection Advanced (CALC ALL)Manual measurement requiredManual measurement required
Missing Symmetry Detection High (ADDSYM algorithm)ModerateLow
Alert Justification (VRF) Native integrationExports to checkCIFN/A
Best Use Case Final pre-publication validationReal-time refinement feedbackRapid syntax correction

References

  • Slepokura, K., & Lis, T. (2004). 5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-oxide. Acta Crystallographica Section C, 60(5), o315-o317. URL:[Link]

  • Spek, A. L. (2003). Single-crystal structure validation with the program PLATON. Journal of Applied Crystallography, 36(1), 7-13. URL:[Link]

  • Spek, A. L. (2009). Structure validation in chemical crystallography. Acta Crystallographica Section D, 65(2), 148-155. URL:[Link]

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Safety & Regulatory Compliance

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide
Reactant of Route 2
Reactant of Route 2
5,5-Dimethoxy-2-phenoxy-1,3,2-dioxaphosphorinane 2-Oxide
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